Lifarizine
Description
sodium-calcium channel modulator; reduces ischemic brain damage
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDFEXRUDGWNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869632 | |
| Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119514-66-8 | |
| Record name | Lifarizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIFARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lifarizine's Neuronal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lifarizine (RS-87476) is a neuroprotective agent whose primary mechanism of action is the potent and voltage-dependent blockade of neuronal voltage-gated sodium channels (VGSCs). It exhibits a high affinity for the inactivated state of these channels, a characteristic that contributes to its efficacy in pathological conditions involving excessive neuronal depolarization, such as cerebral ischemia. While also described as a calcium channel modulator, the precise details of its interaction with various calcium channel subtypes are less defined than its effects on sodium channels. This guide provides an in-depth examination of this compound's molecular interactions within the neuron, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
The principal neuroprotective effect of this compound is attributed to its interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. This compound's blockade of these channels is not uniform across all channel states; it demonstrates a marked preference for the inactivated state over the resting state. This state-dependent inhibition is a key feature of its mechanism. During prolonged neuronal depolarization, as occurs during an ischemic event, a larger proportion of sodium channels are in the inactivated state. This compound's higher affinity for this state allows for targeted inhibition of hyperactive neurons without profoundly affecting normal neuronal activity.
This selective blockade of sodium influx helps to stabilize the neuronal membrane potential, reduce excessive neurotransmitter release (particularly glutamate), and thereby mitigate the downstream effects of excitotoxicity, a major contributor to neuronal cell death in ischemic conditions.
Signaling Pathway: Inhibition of Excitotoxic Cascade
The primary signaling pathway influenced by this compound is the excitotoxicity cascade, which is initiated by excessive neuronal depolarization and subsequent ion channel activity. By blocking voltage-gated sodium channels, this compound effectively dampens this cascade at an early stage.
Interaction with Other Ion Channels
Voltage-Gated Calcium Channels
This compound is often referred to as a "sodium and calcium channel modulator"[1][2]. However, detailed studies characterizing its effects on specific subtypes of voltage-gated calcium channels (e.g., L-, N-, P/Q-, T-type) are not as extensively published as those for its sodium channel activity. One study noted that the neuroprotective effect against veratridine-induced toxicity was not significantly attenuated by the L-type calcium channel blocker nitrendipine, suggesting a limited role for L-type channels in this specific model of neurotoxicity[3].
For context, the related compound flunarizine has been shown to block L-type, T-type, and N-type calcium channels[4][5]. Given the structural similarities, it is plausible that this compound may have some activity at these channels, but further direct experimental evidence is required to confirm this and determine the relative potencies.
Voltage-Gated Potassium Channels
There is currently a lack of significant evidence in the reviewed literature to suggest that this compound has a primary or direct modulatory effect on voltage-gated potassium channels in neurons. Its neuroprotective actions are predominantly explained by its effects on sodium and potentially calcium channels.
Quantitative Data
The following tables summarize the available quantitative data on this compound's interaction with neuronal targets.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 (vs. Veratridine-induced Neurotoxicity) | 4 x 10-7 M (0.4 µM) | Rat Embryonic Cerebrocortical Neurons | 16-hour incubation with 10-4 M veratridine | |
| IC50 (Na+ Current Inhibition) | 1.3 µM | N1E-115 Neuroblastoma Cells | Holding potential: -80 mV | |
| IC50 (Na+ Current Inhibition) | 7.3 µM | N1E-115 Neuroblastoma Cells | Holding potential: -100 mV (resting state) | |
| IC50 (Na+ Current Inhibition) | 0.3 µM | N1E-115 Neuroblastoma Cells | Holding potential: -60 mV (inactivated state) | |
| Kd ([3H]-lifarizine binding) | 10.7 ± 2.9 nM | Rat Cerebrocortical Membranes | Radioligand binding assay | |
| Bmax ([3H]-lifarizine binding) | 5.10 ± 1.43 pmol/mg protein | Rat Cerebrocortical Membranes | Radioligand binding assay | |
| pIC50 (vs. [3H]-batrachotoxin-A binding) | 7.31 ± 0.24 | Rat Cerebrocortical Membranes | Allosteric interaction with toxin site 2 |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Dosage | Administration Route & Timing | Outcome Measure | Result | Reference |
| Mouse model of focal cerebral ischemia (MCAo) | 0.5 mg/kg | i.p., 30 min pre-ischemia & 3x daily for 7 days | Reduction in [3H]-PK 11195 binding (marker of neuronal damage) | Significant reduction (P < 0.01) | |
| Mouse model of focal cerebral ischemia (MCAo) | 0.5 mg/kg | i.p., 15 min post-ischemia & 3x daily for 7 days | Reduction in [3H]-PK 11195 binding | Significant reduction (P < 0.001) | |
| Mouse model of focal cerebral ischemia (MCAo) | 0.1, 0.25, 0.5 mg/kg | i.p., 15 min post-ischemia & 2x daily for 7 days | Dose-dependent reduction in [3H]-PK 11195 binding | Significant protection at all doses | |
| Gerbil model of cerebral ischemia | 250 µg/kg | i.p. | Protection against dopamine depletion in corpus striatum | 9.2% decrease vs. 62.7% in control (P < 0.01) | |
| Gerbil model of cerebral ischemia | 500 µg/kg | i.p. | Protection against dopamine depletion in corpus striatum | No decrease vs. 62.7% in control (P < 0.01) |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single neuron, allowing for the characterization of this compound's effect on voltage-gated sodium channels.
Methodology:
-
Cell Preparation: N1E-115 neuroblastoma cells are cultured and prepared for electrophysiological recording.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF to block potassium currents) and brought into contact with a neuron. A giga-ohm seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the IC50 at different holding potentials. The effect on channel kinetics (e.g., recovery from inactivation) is also assessed by applying specific voltage protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of this compound to its target, the sodium channel.
Methodology:
-
Membrane Preparation: Rat cerebrocortical tissue is homogenized and centrifuged to isolate a membrane preparation rich in sodium channels.
-
Incubation: The membrane preparation is incubated with [3H]-lifarizine (the radioligand) at various concentrations.
-
Competition Assay: To determine the specificity of binding, parallel experiments are conducted in the presence of a high concentration of unlabeled this compound to measure non-specific binding.
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the Kd and Bmax.
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo)
This animal model is used to evaluate the neuroprotective effects of this compound in a setting that mimics human ischemic stroke.
Methodology:
-
Animal Preparation: A mouse is anesthetized, and its body temperature is maintained.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made.
-
Occlusion: A nylon monofilament is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal cerebral ischemia.
-
Drug Administration: this compound or a vehicle is administered at specified times before or after the occlusion.
-
Reperfusion (for transient ischemia models): After a defined period (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
Assessment of Neuronal Damage: At a later time point (e.g., 7 days), the animal is euthanized, and the brain is processed for analysis. Neuronal damage can be quantified using techniques such as [3H]-PK 11195 binding autoradiography, which measures a marker of glial activation and neuronal injury.
Conclusion
The core mechanism of action of this compound in neurons is the state-dependent blockade of voltage-gated sodium channels, with a high affinity for the inactivated state. This targeted action effectively reduces neuronal hyperexcitability under pathological conditions like cerebral ischemia, thereby preventing the downstream cascade of excitotoxicity and subsequent cell death. While it is also categorized as a calcium channel modulator, further research is needed to fully elucidate the specifics of its interaction with different calcium channel subtypes. The available data strongly support that its neuroprotective effects observed in vivo are primarily mediated by its potent inhibition of neuronal sodium currents.
References
- 1. The effect of this compound (RS-87476), a novel sodium and calcium channel modulator, on ischaemic dopamine depletion in the corpus striatum of the gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound (RS-87476), a novel sodium and calcium channel modulator, on ischaemic dopamine depletion in the corpus striatum of the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine blocks elevation of free cytosolic calcium in synaptosomes following sustained depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Neuroprotection Profile of Lifarizine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifarizine, a novel ion channel modulator, has demonstrated significant neuroprotective potential in a variety of preclinical models of cerebral ischemia. This technical guide provides an in-depth overview of the key preclinical studies, summarizing the quantitative data, detailing the experimental methodologies, and visualizing the proposed mechanisms and workflows. The data presented herein supports the continued investigation of this compound as a therapeutic candidate for ischemic stroke.
Core Mechanism of Action
Preclinical evidence strongly suggests that this compound's neuroprotective effects are primarily mediated through the inhibition of neuronal sodium currents.[1] This action is crucial in mitigating the downstream excitotoxic cascade initiated by ischemic conditions. Unlike some neuroprotective agents, this compound's efficacy does not appear to involve the N-methyl-D-aspartate (NMDA) receptor pathway or L-type calcium channels.[1]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key findings from these studies, offering a clear comparison of its potency and effectiveness across different experimental paradigms.
In Vitro Neuroprotection
Table 1: Inhibition of Veratridine-Induced Neurotoxicity in Rat Cortical Neurons [1]
| Compound | IC50 (M) |
| This compound | 4 x 10⁻⁷ |
| Tetrodotoxin (TTX) | 3 x 10⁻⁸ |
| Nitrendipine | 3 x 10⁻⁵ |
IC50 represents the concentration required to inhibit the veratridine-induced increase in lactate dehydrogenase (LDH) release by 50%.
In Vivo Neuroprotection
Table 2: Dose-Dependent Neuroprotection in a Mouse Model of Focal Cerebral Ischemia [2]
| This compound Dose (mg/kg, i.p.) | Treatment Onset | Dosing Regimen | Neuroprotection Outcome | Significance |
| 0.5 | 30 min pre-ischemia | t.i.d. for 7 days | Significant reduction in [³H]-PK 11195 binding | P < 0.01 |
| 0.5 | 15 min post-ischemia | t.i.d. for 7 days | Significant reduction in [³H]-PK 11195 binding | P < 0.001 |
| 0.1 | 15 min post-ischemia | b.i.d. for 7 days | Significant protection | P < 0.05 |
| 0.25 | 15 min post-ischemia | b.i.d. for 7 days | Significant protection | P < 0.01 |
| 0.5 | 15 min post-ischemia | b.i.d. for 7 days | Significant protection | P < 0.01 |
[³H]-PK 11195 binding is a marker for neuronal damage, reflecting glial cell proliferation and macrophage invasion.
Table 3: Neuroprotective Efficacy in a Rat Two-Vessel Occlusion Model of Global Cerebral Ischemia [3]
| Brain Region | Mean Damage Score (Control) | Mean Damage Score (this compound-Treated) | Significance |
| Anterior Cortex | 2.0 +/- 0.2 | 1.2 +/- 0.2 | p < 0.05 |
| Thalamus | 1.5 +/- 0.2 | 0.8 +/- 0.2 | p < 0.01 |
| Posterior Cortex | 1.5 +/- 0.2 | 1.0 +/- 0.2 | p < 0.05 |
| Cerebellar Brain Stem | 0.9 +/- 0.2 | 0.4 +/- 0.1 | p < 0.01 |
| Hippocampal CA1 | 4.1 +/- 0.3 | 2.8 +/- 0.6 | Not Significant |
| Striatum | 1.7 +/- 0.3 | 1.2 +/- 0.3 | Not Significant |
Damage was assessed using a 0-6 scoring system (0 = no damage, 6 = complete neuronal death).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the neuroprotective effects of this compound.
In Vitro Neurotoxicity Assay
Objective: To assess the ability of this compound to protect cultured neurons from excitotoxic insults.
-
Cell Culture: Primary cerebrocortical neurons were harvested from rat embryos and cultured.
-
Induction of Neurotoxicity: Neuronal cultures were exposed to neurotoxic agents:
-
Veratridine (10⁻⁴ M) to activate sodium channels.
-
Sodium glutamate (10⁻³ M) to activate NMDA receptors.
-
Sodium cyanide (10⁻³ M) to induce chemical hypoxia.
-
-
Treatment: this compound and other comparator compounds were added to the culture medium at various concentrations.
-
Assessment of Cell Viability: After a 16-hour incubation period, cell viability was determined by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium. Increased LDH release is indicative of cell death.
-
Data Analysis: The concentration of each compound required to inhibit the neurotoxin-induced increase in LDH release by 50% (IC50) was calculated.
In Vivo Focal Cerebral Ischemia Model in Mice
Objective: To evaluate the neuroprotective efficacy of this compound in a model of focal stroke.
-
Animal Model: Focal cerebral ischemia was induced in mice by occlusion of the left middle cerebral artery (MCA).
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses and time points relative to the ischemic insult (pre- and post-ischemia).
-
Assessment of Neuronal Damage: Seven days post-ischemia, the extent of neuronal damage was quantified by measuring the binding of the radioligand [³H]-PK 11195 in the parietal cortex. This ligand binds to peripheral-type benzodiazepine receptors, which are upregulated on activated microglia and astrocytes in response to neuronal injury.
-
Data Analysis: The density of [³H]-PK 11195 binding sites in the ischemic hemisphere was compared between this compound-treated and vehicle-treated animals.
In Vivo Global Cerebral Ischemia Model in Rats
Objective: To assess the neuroprotective effects of this compound in a model of global cerebral ischemia.
-
Animal Model: A modified two-vessel occlusion model with hypotension was used in rats. This involved bilateral occlusion of the common carotid arteries for 12 minutes, combined with induced hypotension to ensure a consistent and severe ischemic insult.
-
Drug Administration: A dosing regimen of this compound was administered, starting with an intra-arterial (i.a.) injection 5 minutes post-occlusion, followed by intraperitoneal (i.p.) injections.
-
Histopathological Assessment: After a 72-hour recovery period, the brains were collected, and sections were stained with cresyl violet and hematoxylin/eosin.
-
Data Analysis: Neuronal damage in various brain regions (hippocampal CA1 sub-field, cortex, thalamus, striatum, and cerebellar brain stem) was assessed using a semi-quantitative scoring system ranging from 0 (no damage) to 6 (complete neuronal death). The scores from this compound-treated and control groups were then compared.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Experimental workflow for the in vitro neurotoxicity assay.
Caption: Experimental workflow for the in vivo focal ischemia model.
Conclusion
The preclinical data for this compound consistently demonstrates its neuroprotective properties in relevant models of cerebral ischemia. Its mechanism of action, centered on the inhibition of neuronal sodium channels, presents a targeted approach to mitigating ischemic damage. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a potential therapeutic for acute ischemic stroke. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate a deeper understanding of the preclinical evidence supporting this compound and to aid in the design of future investigations.
References
- 1. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound (RS-87476) in a simplified rat survival model of 2 vessel occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Toxin Site 2 of Voltage-Gated Sodium Channels
An in-depth analysis of the allosteric interaction between the neuroprotective agent Lifarizine and toxin site 2 on voltage-gated sodium channels (VGSCs) reveals a complex and still emerging area of pharmacology. While direct, conclusive evidence detailing this compound's binding and allosteric modulation at this specific site is limited in publicly available literature, this guide synthesizes the current understanding of toxin site 2 as a drug target, the known mechanisms of this compound, and the experimental approaches required to investigate their potential interaction. This document is intended for researchers, scientists, and drug development professionals working on the frontier of ion channel modulation.
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Toxin site 2, located on the S6 transmembrane segments of domains I and III of the α-subunit, is a key allosteric modulatory site. Ligands binding to this site, which include lipid-soluble toxins like batrachotoxin and veratridine, are known as activators. They cause persistent activation of the channel by shifting the voltage-dependence of activation to more negative potentials and inhibiting inactivation. This makes toxin site 2 a significant target for therapeutic intervention, as its modulation can profoundly influence neuronal excitability.
This compound as a Modulator of Voltage-Gated Sodium Channels
This compound (RS-87476) is a neuroprotective drug candidate that has been investigated for its potential in treating conditions like stroke. Its primary mechanism of action is the blockade of voltage-gated sodium and calcium channels. This compound exhibits a state-dependent binding, showing a higher affinity for the inactivated state of the sodium channel. This property is characteristic of many anti-epileptic and local anesthetic drugs. While the precise binding site of this compound is not definitively established as toxin site 2, its allosteric and state-dependent nature suggests a complex interaction with the channel's gating machinery.
Quantitative Data on Ligand Interactions with Sodium Channels
The following table summarizes the available quantitative data for this compound and known toxin site 2 ligands. It is important to note that the binding site for this compound is not explicitly identified as toxin site 2 in these studies.
| Compound | Channel Isoform | Assay Type | Parameter | Value | Reference |
| This compound | Rat Brain | [3H]BTX-B Binding | IC50 | 0.17 µM | |
| Batrachotoxin (BTX) | Rat Brain | Radioligand Binding | K_d | ~50 nM | |
| Veratridine | Rat Brain | Radioligand Binding | K_d | ~1-5 µM |
Experimental Protocols for Investigating Allosteric Interactions
The study of allosteric interactions at VGSCs involves a combination of electrophysiological and biochemical assays.
Electrophysiology
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channel activity.
-
Objective: To determine the effect of this compound on the gating properties of sodium channels, particularly in the presence of a known toxin site 2 ligand.
-
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing the sodium channel isoform of interest.
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.
-
Voltage Protocols: Apply specific voltage protocols to elicit channel activation and inactivation.
-
Drug Application: Perfuse the cells with a solution containing this compound alone, a toxin site 2 activator (e.g., batrachotoxin) alone, and a combination of both.
-
Data Analysis: Analyze changes in peak current, voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing. A significant shift in the dose-response curve of the toxin site 2 activator in the presence of this compound would indicate an allosteric interaction.
-
Radioligand Binding Assays
These assays are used to determine if a compound can displace a known radiolabeled ligand from its binding site.
-
Objective: To determine if this compound can allosterically modulate the binding of a radiolabeled toxin site 2 ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate, [³H]BTX-B).
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the sodium channel of interest.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled toxin site 2 ligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: A decrease or increase in the binding of the radiolabeled ligand in the presence of this compound would suggest an allosteric interaction.
-
Visualizing a a Hypothesized Allosteric Interaction and Experimental Workflow
The following diagrams illustrate the hypothesized allosteric interaction and the general workflow for its investigation.
Caption: Hypothesized allosteric modulation of toxin site 2 by this compound.
Caption: Workflow for investigating the allosteric interaction of this compound.
Caption: Logical relationship of allosteric modulation at a VGSC.
Conclusion and Future Directions
The investigation into the allosteric interaction of this compound with toxin site 2 of voltage-gated sodium channels is a compelling area of research. While direct evidence remains to be fully elucidated, the state-dependent nature of this compound's binding to VGSCs suggests a sophisticated mechanism of action that could involve allosteric modulation of key toxin binding sites. Future research employing the experimental protocols outlined in this guide will be crucial in defining the precise molecular interactions of this compound and its potential as a therapeutic agent targeting the complex allosteric landscape of voltage-gated sodium channels. The insights gained from such studies will not only enhance our understanding of this compound's neuroprotective effects but also pave the way for the rational design of novel allosteric modulators of VGSCs.
Regional Neuroprotective Effects of Lifarizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifarizine (RS-87476) is a neuroprotective agent that has demonstrated significant potential in preclinical studies for mitigating neuronal damage in the context of cerebral ischemia. This technical guide provides a comprehensive overview of the regional neuroprotective effects of this compound in the brain, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapies.
Mechanism of Action
This compound's neuroprotective activity is primarily attributed to its function as a sodium channel blocker.[1] In the event of a neurotoxic insult, such as ischemia, excessive activation of sodium channels leads to a cascade of detrimental events, including neuronal depolarization and subsequent cell death. This compound has been shown to potently inhibit neuronal sodium currents, thereby preventing this cascade.[2] In vitro studies have demonstrated that this compound effectively protects rat cortical neurons against toxicity induced by veratridine, a sodium channel activator, but is ineffective against insults mediated by N-methyl-D-aspartate (NMDA) receptor activation.[2] This specificity suggests that the in vivo neuroprotective effects of this compound are mediated by its inhibition of neuronal sodium currents.[2]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Activity of this compound
| Insult | Model System | Endpoint | This compound IC50 | Comparator IC50 | Reference |
| Veratridine-induced Neurotoxicity | Rat Embryonic Cerebrocortical Neurons | LDH Release | 4 x 10⁻⁷ M | Tetrodotoxin (TTX): 3 x 10⁻⁸ M, Nitrendipine: 3 x 10⁻⁵ M | [2] |
| Glutamate-induced Neurotoxicity | Rat Embryonic Cerebrocortical Neurons | LDH Release | Ineffective (up to 10⁻⁶ M) | (+)-MK-801: 1.4 x 10⁻⁸ M | |
| Sodium Cyanide-induced Neurotoxicity | Rat Embryonic Cerebrocortical Neurons | LDH Release | Ineffective (up to 10⁻⁶ M) | (+)-MK-801: 1.9 x 10⁻⁸ M |
IC50: The concentration of a drug that gives half-maximal response. LDH: Lactate dehydrogenase.
Table 2: In Vivo Neuroprotective Efficacy of this compound in a Mouse Model of Focal Cerebral Ischemia
| Treatment Protocol | Dose (mg/kg, i.p.) | Outcome Measure | Reduction in Ischemia-Induced Damage | P-value | Reference |
| 30 min pre-ischemia, t.i.d. for 7 days | 0.5 | [³H]-PK 11195 Binding | Significant | < 0.01 | |
| 15 min post-ischemia, t.i.d. for 7 days | 0.5 | [³H]-PK 11195 Binding | Significant | < 0.001 | |
| 15 min post-ischemia, b.i.d. for 7 days | 0.1 | [³H]-PK 11195 Binding | Significant | < 0.05 | |
| 15 min post-ischemia, b.i.d. for 7 days | 0.25 | [³H]-PK 11195 Binding | Significant | < 0.01 | |
| 15 min post-ischemia, b.i.d. for 7 days | 0.5 | [³H]-PK 11195 Binding | Significant | < 0.01 |
[³H]-PK 11195 binding is a marker for neuronal damage. i.p.: intraperitoneal; t.i.d.: three times a day; b.i.d.: twice a day.
Table 3: Regional Neuroprotection with this compound in a Rat 2-Vessel Occlusion Model
| Brain Region | Control Damage Score (Mean +/- SEM) | This compound-Treated Damage Score (Mean +/- SEM) | P-value | Reference |
| Anterior Cortex | 2.0 +/- 0.2 | 1.2 +/- 0.2 | < 0.05 | |
| Posterior Cortex | 1.5 +/- 0.2 | 1.0 +/- 0.2 | < 0.05 | |
| Hippocampal CA1 Sub-field | 4.1 +/- 0.3 | 2.8 +/- 0.6 | Not Significant | |
| Striatum | 1.7 +/- 0.3 | 1.2 +/- 0.3 | Not Significant | |
| Thalamus | 1.5 +/- 0.2 | 0.8 +/- 0.2 | < 0.01 | |
| Cerebellar Brain Stem | 0.9 +/- 0.2 | 0.4 +/- 0.1 | < 0.01 |
Damage was assessed using a scoring system of 0-6 (no damage to complete neuronal death).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the cited studies.
In Vitro Neurotoxicity Assay
Objective: To assess the ability of this compound to protect against various neurotoxic insults in cultured neurons.
Methodology:
-
Cell Culture: Primary cultures of cerebrocortical neurons were established from rat embryos.
-
Induction of Neurotoxicity: Neuronal cultures were incubated for 16 hours in a medium containing one of the following neurotoxic agents:
-
Veratridine (10⁻⁴ M) to activate sodium channels.
-
Sodium glutamate (10⁻³ M) to induce excitotoxicity via NMDA receptor activation.
-
Sodium cyanide (10⁻³ M) to induce chemical hypoxia.
-
-
Treatment: this compound and comparator compounds (Tetrodotoxin, Nitrendipine, (+)-MK-801, (-)-MK-801) were added to the culture medium at various concentrations.
-
Assessment of Cell Viability: Cell viability was determined by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium. Increased LDH activity indicates cell death.
-
Data Analysis: The concentration of each compound required to inhibit the increase in LDH release by 50% (IC50) was calculated.
Mouse Model of Focal Cerebral Ischemia
Objective: To evaluate the in vivo neuroprotective effects of this compound in a model of stroke.
Methodology:
-
Animal Model: Focal cerebral ischemia was induced in mice by occlusion of the left middle cerebral artery (MCA).
-
Treatment: this compound was administered intraperitoneally (i.p.) at various doses and time points, both before and after the ischemic insult.
-
Assessment of Neuronal Damage: Neuronal damage was quantified by measuring the density of peripheral type benzodiazepine binding sites using the selective ligand [³H]-PK 11195. An increase in [³H]-PK 11195 binding is a marker of glial cell proliferation and macrophage invasion, which are secondary to neuronal loss.
-
Histological Analysis: Brain tissue was processed for autoradiography to visualize and quantify the [³H]-PK 11195 binding.
-
Data Analysis: The extent of the ischemic lesion and the reduction in [³H]-PK 11195 binding in this compound-treated animals were compared to control animals.
Rat 2-Vessel Occlusion Model of Global Cerebral Ischemia
Objective: To assess the regional neuroprotective efficacy of this compound in a model of global ischemia.
Methodology:
-
Animal Model: A modified 2-vessel occlusion model with hypotension was used in rats. This involved bilateral occlusion of the common carotid arteries for 12 minutes, resulting in a loss of cortical EEG activity.
-
Treatment: A specific dosing regimen of this compound was administered to the treatment group.
-
Histopathological Assessment: After a recovery period, the brains were sectioned and stained with cresyl violet and hematoxylin/eosin.
-
Damage Scoring: Histopathological damage in different brain regions (anterior cortex, posterior cortex, hippocampal CA1 sub-field, striatum, thalamus, and cerebellar brain stem) was assessed using a 0-6 scoring system, where 0 represents no damage and 6 represents complete neuronal death.
-
Data Analysis: The damage scores in the this compound-treated group were compared to those of the control group to determine the extent of neuroprotection in different brain regions.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of this compound's neuroprotective action.
Caption: Workflow for in vitro neurotoxicity assessment.
Caption: Workflow for in vivo focal ischemia studies.
Conclusion
This compound has demonstrated significant and regionally specific neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism as a sodium channel blocker provides a clear rationale for its efficacy in preventing the ischemic cascade. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other sodium channel modulators as potential therapies for stroke and other neurodegenerative disorders. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound and to translate these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for Lifarizine Testing in Animal Models of Focal Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models of focal cerebral ischemia for evaluating the neuroprotective efficacy of Lifarizine. Detailed experimental protocols and data presentation are included to guide researchers in designing and conducting preclinical studies.
Introduction
Focal cerebral ischemia, the underlying cause of ischemic stroke, is a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective agents is a critical area of research. This compound (RS-87476) is a neuroprotective agent that acts as a sodium and calcium channel modulator. Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential. This document outlines the key animal models and experimental protocols used to test the efficacy of this compound.
Animal Models of Focal Cerebral Ischemia
The most widely used and well-characterized animal model for preclinical stroke research is the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats and mice). This model effectively mimics the pathophysiology of human ischemic stroke.
1. Middle Cerebral Artery Occlusion (MCAO) Model:
-
Principle: This model involves the occlusion of the middle cerebral artery (MCA), leading to a reproducible infarct in the brain regions it supplies, primarily the cortex and striatum.
-
Induction Method: The intraluminal filament technique is the most common method for inducing MCAO. It involves inserting a monofilament suture into the internal carotid artery and advancing it to occlude the origin of the MCA. This method allows for either transient occlusion (by withdrawing the filament after a specific duration) or permanent occlusion.
-
Advantages: The intraluminal filament MCAO model does not require a craniotomy, is highly reproducible, and allows for reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective effects of this compound in rodent models of cerebral ischemia.
Table 1: Neuroprotective Effect of this compound on Neuronal Damage Marker in a Mouse Model of Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg, i.p.) | Administration Schedule | Outcome Measure | Result | Significance |
| Ischemia + Vehicle | - | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding (Marker of neuronal damage) | Increased binding | - |
| Ischemia + this compound | 0.1 | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.05[1] |
| Ischemia + this compound | 0.25 | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.01[1] |
| Ischemia + this compound | 0.5 | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.01[1] |
| Ischemia + this compound | 0.5 | 30 min pre-ischemia and t.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.01[1] |
| Ischemia + this compound | 0.5 | 15 min post-ischemia and t.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.001[1] |
Table 2: Neuroprotective Effect of this compound on Neurohistopathological Score in Rodent Models of Forebrain Ischemia
| Animal Model | Ischemia Duration | Treatment Group | Dose (µg/kg) | Administration Schedule | Mean Neurohistopathological Score (± s.e.mean) | Significance vs. Control |
| Rat (4-vessel occlusion) | 10 min | Control | - | Post-ischemia | 2.01 ± 0.17 | - |
| Rat (4-vessel occlusion) | 10 min | This compound | 2 (i.a.) / 10 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 1.16 ± 0.09 | P < 0.0035 |
| Rat (4-vessel occlusion) | 10 min | This compound | 5 (i.a.) / 20 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 1.02 ± 0.10 | P < 0.0035 |
| Rat (4-vessel occlusion) | 10 min | This compound | 20 (i.a.) / 100 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 0.93 ± 0.06 | P < 0.0035 |
| Rat (4-vessel occlusion) | 10 min | This compound | 50 (i.a.) / 200 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 0.79 ± 0.09 | P < 0.0035 |
| Rat (4-vessel occlusion) | 10 min | This compound | 100 (i.a.) / 500 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 0.45 ± 0.16 | P < 0.0035 |
| Rat (4-vessel occlusion) | 10 min | This compound | 50 (i.a.) / 200 (i.p.) | 1 h post-ischemia | 0.77 ± 0.10 | P < 0.0035 |
| Gerbil (Bilateral carotid artery occlusion) | 5 min | Control | - | Pre-ischemia | - | - |
| Gerbil (Bilateral carotid artery occlusion) | 5 min | This compound | 250 (i.p.) | 15 min pre-ischemia and b.i.d. | Reduced 'oedema' score | P < 0.02 - 0.03 |
| Gerbil (Bilateral carotid artery occlusion) | 5 min | This compound | 500 (i.p.) | 15 min pre-ischemia and b.i.d. | Reduced 'oedema' score | P < 0.02 - 0.03 |
Experimental Protocols
1. Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Fast the animals overnight with free access to water.
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (Intraluminal Filament Method):
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximally.
-
Introduce a 4-0 monofilament nylon suture with a blunted and silicon-coated tip into the ECA lumen.
-
Advance the filament into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).
-
For transient ischemia, withdraw the filament after the desired occlusion period (e.g., 60, 90, or 120 minutes). For permanent ischemia, leave the filament in place.
-
Close the incision and allow the animal to recover from anesthesia.
-
-
Post-operative Care:
-
Provide post-operative analgesia as per approved institutional protocols.
-
House the animals individually with easy access to food and water.
-
Monitor for any signs of distress.
-
2. Protocol for Neurological Deficit Scoring
-
Purpose: To assess the functional outcome after focal cerebral ischemia.
-
Timing: Perform scoring at 24 hours, 48 hours, and then at regular intervals post-MCAO.
-
Commonly Used Scales:
-
Bederson Scale: A simple 4-point scale (0-3) based on forelimb flexion and resistance to lateral push.
-
Garcia Scale: A more comprehensive 18-point scoring system evaluating spontaneous activity, symmetry of movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.
-
Modified Neurological Severity Score (mNSS): A composite score that includes motor, sensory, balance, and reflex tests.
-
3. Protocol for Infarct Volume Measurement using TTC Staining
-
Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Acquire digital images of the stained sections.
-
Use image analysis software to measure the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the following formula is often used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct)].
-
4. Protocol for [3H]-PK 11195 Binding Assay (Autoradiography)
-
Principle: [3H]-PK 11195 is a radioligand that binds to the peripheral benzodiazepine receptor (PBR), which is upregulated in activated microglia and macrophages in areas of neuronal damage. This assay provides a quantitative measure of neuroinflammation and neuronal injury.
-
Tissue Preparation:
-
Euthanize the animal and rapidly remove the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the brain into 20 µm coronal sections using a cryostat and mount them on gelatin-coated slides.
-
-
Binding Assay:
-
Pre-incubate the slides in buffer to remove endogenous ligands.
-
Incubate the sections with [3H]-PK 11195 (in a buffer containing a displacer for non-specific binding in adjacent sections).
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to a tritium-sensitive film or phosphor imaging plate.
-
-
Quantification:
-
Develop the film or scan the imaging plate.
-
Use densitometry and a calibrated standard curve to quantify the specific binding of [3H]-PK 11195 in different brain regions.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's neuroprotective mechanism in focal cerebral ischemia.
Experimental Workflow
Caption: Experimental workflow for testing this compound in MCAO models.
References
Measuring forebrain lactate levels after Lifarizine administration
Application Note & Protocol
Topic: Measuring Forebrain Lactate Levels After Lifarizine Administration in a Rodent Model of Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, triggers a complex cascade of events including energy failure, excitotoxicity, and ionic imbalance. A key indicator of the metabolic stress accompanying ischemia is the rapid accumulation of lactate in the brain tissue, resulting from a shift to anaerobic glycolysis. This compound is a neuroprotective agent identified as a sodium-calcium ion channel modulator that has shown efficacy in rodent models of cerebral ischemia.[1][2] Its mechanism is thought to involve the attenuation of the massive ion influx that occurs during an ischemic insult, thereby preserving cellular energy and function.[2]
This application note provides a detailed protocol for measuring extracellular lactate levels in the forebrain of an anesthetized rat following the administration of this compound in a transient cerebral ischemia model. The primary technique described is in vivo microdialysis, a well-established method for continuous sampling of the chemistry of the brain's interstitial fluid.[3][4] This protocol is designed to enable researchers to assess the metabolic effects of this compound and similar neuroprotective compounds, offering a quantitative endpoint to evaluate their potential to mitigate ischemic brain injury.
Signaling Pathway and Experimental Logic
During cerebral ischemia, the lack of oxygen and glucose leads to ATP depletion. This causes depolarization of neuronal membranes, triggering excessive release of glutamate. The activation of glutamate receptors leads to the opening of sodium (Na+) and calcium (Ca2+) channels, resulting in a massive influx of these ions. This ionic imbalance further depletes energy stores and forces the cell to rely on anaerobic glycolysis, leading to a sharp increase in lactate production and accumulation. This compound, by modulating Na+ and Ca2+ channels, is hypothesized to reduce this ion influx, thereby lessening the metabolic crisis and subsequent lactate accumulation.
Experimental Protocol
This protocol outlines the in vivo microdialysis procedure to measure forebrain lactate in a rat model of transient cerebral ischemia.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (300-350 g)
-
Anesthesia: Isoflurane or similar anesthetic
-
This compound: To be dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-beta-cyclodextrin)
-
Microdialysis Equipment:
-
Stereotaxic frame
-
Microdialysis probes (e.g., CMA 12 Elite, 2 mm membrane)
-
Microinfusion pump (e.g., CMA 402)
-
Fraction collector
-
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), sterile-filtered. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2.
-
Lactate Analysis:
-
L-Lactate Assay Kit (e.g., from Megazyme, Sigma-Aldrich)
-
Spectrophotometer or microplate reader
-
Surgical Procedure
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target forebrain region (e.g., striatum). Coordinates from bregma: AP +1.0 mm, ML ±2.5 mm.
-
Slowly lower the microdialysis probe to the target depth (DV -5.0 mm from the skull surface).
-
Secure the probe to the skull using dental cement.
-
For the ischemia model (e.g., transient middle cerebral artery occlusion - MCAO), prepare the animal according to established surgical protocols.
Microdialysis and Sample Collection Workflow
The experimental workflow consists of several distinct phases to ensure stable and reliable measurements.
-
Probe Equilibration: Following probe implantation, perfuse with aCSF at a low flow rate (e.g., 1.0 µL/min) for at least 90 minutes to establish a stable baseline.
-
Baseline Collection: Collect 3-4 baseline dialysate samples into vials at 20-minute intervals.
-
Drug Administration: Administer this compound (e.g., 500 µg/kg, i.p.) or vehicle 15 minutes prior to inducing ischemia.
-
Ischemia Induction: Induce transient forebrain ischemia (e.g., 60 minutes MCAO).
-
Post-Ischemia Collection: At the onset of reperfusion, continue collecting dialysate samples every 20-30 minutes for up to 4 hours.
-
Sample Storage: Immediately store collected samples at -80°C until analysis.
Lactate Analysis
-
Bring dialysate samples to room temperature.
-
Use a commercial L-Lactate Assay Kit, following the manufacturer's instructions.
-
The assay is typically based on the oxidation of lactate by lactate dehydrogenase, which produces NADH. The amount of NADH is stoichiometric to the lactate concentration and can be measured by the change in absorbance at 340 nm.
-
Prepare a standard curve using the provided lactate standards.
-
Measure the absorbance of the samples and determine lactate concentration by comparing to the standard curve.
Illustrative Data Presentation
The following table presents hypothetical data representing the expected outcome of the experiment. The data illustrates that under ischemic conditions, the vehicle-treated group shows a significant and sustained increase in forebrain lactate. In contrast, the this compound-treated group shows a blunted lactate response, consistent with its proposed neuroprotective, metabolism-sparing mechanism.
| Time Point | Group | Forebrain Lactate (mM) ± SEM | % Change from Baseline |
| Baseline | Vehicle (n=8) | 2.1 ± 0.3 | 0% |
| This compound (n=8) | 2.0 ± 0.2 | 0% | |
| Ischemia + 60 min | Vehicle (n=8) | 10.5 ± 1.1 | +400% |
| This compound (n=8) | 6.4 ± 0.8 | +220% | |
| Ischemia + 120 min | Vehicle (n=8) | 8.9 ± 0.9 | +324% |
| This compound (n=8) | 4.5 ± 0.6 | +125% | |
| Ischemia + 240 min | Vehicle (n=8) | 6.2 ± 0.7 | +195% |
| This compound (n=8) | 3.1 ± 0.4* | +55% |
*Note: Data are for illustrative purposes only and represent a plausible experimental outcome. Statistical significance (e.g., p < 0.05) vs. the vehicle group at the same time point would be determined by appropriate statistical analysis (e.g., two-way ANOVA).
Conclusion
This application note details a robust methodology for assessing the effect of this compound on forebrain lactate levels during cerebral ischemia. By combining in vivo microdialysis with a relevant disease model, researchers can quantitatively evaluate the metabolic consequences of neuroprotective interventions. The expected result—an attenuation of the ischemic lactate surge by this compound—would provide strong evidence for its role in preserving metabolic homeostasis in the injured brain. This protocol can be adapted to study other compounds and explore different brain regions, serving as a valuable tool in preclinical neuroprotective drug development.
References
- 1. Reduction by this compound of the neuronal damage induced by cerebral ischaemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdialysis.com [mdialysis.com]
Application Notes and Protocols for Quantifying Ischemic Damage with Neurohistopathological Scores
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative assessment of ischemic brain injury using neurohistopathological techniques. These methods are crucial for evaluating the efficacy of neuroprotective drug candidates and understanding the pathophysiology of stroke.
Application Note 1: Overview of Neurohistopathological Staining
Histopathological analysis is a cornerstone of post-mortem assessment in preclinical stroke models. Various staining techniques are employed to visualize and quantify different aspects of neuronal damage.
-
Hematoxylin and Eosin (H&E) Staining: A fundamental staining method for observing general tissue morphology and identifying severely damaged neurons, which appear shrunken and eosinophilic (pink).
-
Nissl Staining (e.g., Cresyl Violet): This technique uses basic dyes to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[1] A loss of Nissl substance (chromatolysis) is an early indicator of neuronal injury.[1][2] This method is widely used to quantify neuronal loss in the ischemic core and penumbra.[2]
-
Fluoro-Jade C (FJC): An anionic fluorescein derivative that specifically stains degenerating neurons, regardless of the cause of cell death.[3] It provides a high signal-to-background ratio, making it ideal for identifying degenerating neurons, dendrites, and axons.
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It is used to quantify apoptotic cell death in the ischemic penumbra.
Table 1: Comparison of Neurohistopathological Staining Techniques
| Stain/Assay | Principle | Target | Primary Application in Ischemia | Advantages | Limitations |
| H&E | Acidic/basic dyes bind to cellular components | General cellular structures | Assessment of overall tissue morphology and infarct volume. | Simple, inexpensive, provides good morphological detail. | Not specific for neuronal degeneration; may not detect early-stage injury. |
| Nissl (Cresyl Violet) | Basic dye binds to acidic Nissl bodies (rRNA). | Neuronal cytoplasm | Quantification of neuronal loss and chromatolysis. | Excellent for visualizing neuronal cell bodies and quantifying cell loss. | Does not differentiate between apoptotic and necrotic cell death. |
| Fluoro-Jade C | Anionic fluorescein derivative binds to degenerating neurons. | Degenerating neurons | Specific labeling of degenerating neurons for quantification. | High specificity and signal-to-background ratio; compatible with other fluorescent labels. | Requires fluorescence microscopy. |
| TUNEL Assay | TdT enzyme labels free 3'-OH ends of fragmented DNA. | DNA fragmentation | Detection and quantification of apoptotic cells. | Highly specific for apoptosis. | May also label necrotic cells to a lesser extent; can be technically sensitive. |
Application Note 2: Scoring Systems for Ischemic Damage
Beyond qualitative assessment, scoring systems are essential for quantifying the extent of injury and enabling statistical comparison between experimental groups.
Neurological Deficit Scoring
Before histological analysis, functional outcome is often assessed in animal models using neurological scoring systems.
-
Zea Longa Score: A five-point scale commonly used in rodent models of middle cerebral artery occlusion (MCAO) to assess neurological deficits. Scores range from 0 (no deficit) to 4 (no spontaneous motor activity).
-
Garcia Score: A composite test evaluating various sensorimotor deficits through six individual tests, with a maximum score of 18 indicating no deficit.
Histopathological Scoring
Histopathological scoring provides a semi-quantitative measure of neuronal damage within specific brain regions.
Table 2: Semi-Quantitative Scoring System for Neuronal Damage (based on Nissl Staining)
| Score | Description of Neuronal Morphology | Interpretation |
| 0 | Normal, healthy-appearing neurons with well-defined Nissl substance. | No observable damage. |
| 1 | A few scattered pyknotic or eosinophilic neurons are visible. | Minimal damage. |
| 2 | Moderate number of damaged neurons; some neuronal loss is evident. | Mild to moderate damage. |
| 3 | Majority of neurons are shrunken, eosinophilic, or pyknotic; significant neuronal loss. | Severe damage. |
| 4 | Pan-necrosis; complete loss of neuronal structures in the assessed area. | Infarcted tissue. |
This scoring is typically performed by at least two blinded observers in multiple fields of view within a region of interest (e.g., cortex, hippocampus, striatum) and the scores are averaged.
Table 3: Example Quantitative Analysis of Ischemic Damage in a Rat MCAO Model
| Treatment Group | Neurological Score (Zea Longa) | Infarct Volume (mm³) | Surviving Neurons (Cells/mm² in Penumbra) | Apoptotic Cells (TUNEL+ cells/mm² in Penumbra) |
| Sham | 0.2 ± 0.1 | 0 | 250 ± 15 | 5 ± 2 |
| Vehicle Control | 2.8 ± 0.4 | 150 ± 20 | 80 ± 10 | 95 ± 12 |
| Drug Candidate A | 1.5 ± 0.3 | 75 ± 15 | 180 ± 12 | 30 ± 8 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Experimental Workflow and Signaling Pathways
Understanding the sequence of events from ischemic insult to analysis, and the underlying molecular pathways, is critical for contextualizing the data.
Caption: A typical experimental workflow for assessing neuroprotective agents.
Cerebral ischemia triggers a complex cascade of detrimental events, including excitotoxicity and apoptosis, which ultimately lead to neuronal death.
Caption: Ischemia triggers excitotoxicity and apoptosis, leading to cell death.
Detailed Experimental Protocols
Protocol 1: Nissl Staining (Cresyl Violet) for Paraffin-Embedded Sections
This protocol is adapted for formalin-fixed, paraffin-embedded brain tissue sections.
Principle: Cresyl violet, a basic aniline dye, stains the acidic components of the neuron, primarily the ribosomal RNA within Nissl bodies, a deep purple-blue. Loss of this staining indicates neuronal injury.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.1% Cresyl Violet Staining Solution:
-
Cresyl Violet Acetate: 0.1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 10 drops (add just before use and filter)
-
-
Differentiating Solution: 95% Ethanol
-
Permanent mounting medium (e.g., DPX)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 10 minutes each.
-
Immerse in 100% ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% ethanol: 3 minutes.
-
Immerse in 70% ethanol: 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Stain sections in the 0.1% cresyl violet solution for 5-10 minutes. For thicker sections, warming the solution to 37-50°C can improve penetration.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation:
-
Differentiate in 95% ethanol for 2-30 minutes. Monitor microscopically until the Nissl substance is distinct and the background is pale.
-
-
Dehydration and Mounting:
-
Dehydrate in 100% ethanol: 2 changes, 5 minutes each.
-
Clear in xylene: 2 changes, 5 minutes each.
-
Coverslip with a permanent mounting medium.
-
Interpretation: Healthy neurons will show a distinct, dark purple-blue cytoplasm filled with Nissl substance. Ischemically damaged neurons will appear pale, shrunken, or show a complete loss of Nissl staining (chromatolysis).
Protocol 2: Fluoro-Jade C Staining for Frozen Sections
This protocol is designed to stain degenerating neurons in fixed, frozen brain sections.
Principle: Fluoro-Jade C is a polyanionic fluorescein derivative that selectively binds to and stains degenerating neurons, emitting a bright green fluorescence under blue excitation light.
Materials and Reagents:
-
Gelatin-coated microscope slides
-
Basic Alcohol Solution: 1% Sodium Hydroxide in 80% ethanol.
-
Ethanol (100%, 70%)
-
Distilled water
-
0.06% Potassium Permanganate solution.
-
0.0004% Fluoro-Jade C Staining Solution:
-
Prepare a 0.01% stock solution of Fluoro-Jade C in distilled water.
-
Add 1 ml of stock solution to 99 ml of 0.1% acetic acid vehicle.
-
-
Xylene
-
Non-aqueous, low-fluorescence mounting medium (e.g., DPX).
Procedure:
-
Slide Preparation and Rehydration:
-
Mount frozen sections onto gelatin-coated slides and air dry (e.g., on a slide warmer at 50°C for at least 30 minutes).
-
Immerse slides in the basic alcohol solution for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes.
-
Rinse in distilled water for 2 minutes.
-
-
Potassium Permanganate Incubation:
-
Immerse slides in 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background staining.
-
Rinse in distilled water for 2 minutes.
-
-
Staining:
-
Incubate slides in the Fluoro-Jade C staining solution for 10 minutes in the dark.
-
-
Rinsing and Drying:
-
Rinse for 1 minute in each of 3 changes of distilled water.
-
Dry the slides completely on a slide warmer at 50-60°C for at least 5 minutes.
-
-
Clearing and Mounting:
-
Clear the slides by immersing in xylene for 1-5 minutes.
-
Coverslip with DPX or a similar mounting medium.
-
Interpretation: Degenerating neurons will fluoresce bright green when viewed with a fluorescence microscope using a blue light excitation filter (similar to FITC). Healthy neurons will not be stained.
References
Troubleshooting & Optimization
Technical Support Center: Ensuring Reproducible Ischemic Lesions in MCAO Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible ischemic lesions in Middle Cerebral Artery Occlusion (MCAO) models for drug testing.
Troubleshooting Guides
Issue: High Variability in Infarct Volume
High variability in the size of the ischemic lesion is a common challenge that can mask the true effects of a therapeutic agent. This guide provides a systematic approach to identifying and mitigating sources of variability.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Occlusion | Monitor Cerebral Blood Flow (CBF): Use Laser Doppler Flowmetry (LDF) to confirm a successful occlusion, typically a drop to <20% of baseline CBF.[1][2][3][4][5] A simplified periorbital LDF placement can be used to avoid skull thinning. Standardize Filament Placement: Ensure the filament is advanced to the correct depth to occlude the MCA origin without perforating the vessel. Inadvertent occlusion of the pterygopalatine artery (PPA) instead of the internal carotid artery (ICA) can lead to smaller, more variable infarcts. |
| Physiological Parameters | Maintain Core Body Temperature: Body temperature significantly impacts lesion size. Maintain the animal's core body temperature at 36.5 ± 0.5°C during surgery and recovery using a heating pad and rectal probe. Hypothermia can be neuroprotective and reduce infarct volume, while hyperthermia can exacerbate it. Control Anesthesia: The choice and duration of anesthesia can affect outcomes. Use a consistent anesthetic regimen. Inhalational anesthetics like isoflurane allow for better control of physiological parameters. |
| Animal Characteristics | Control for Sex Differences: Females often exhibit smaller infarct volumes than males. Studies should ideally be conducted in both sexes or be adequately powered to detect sex-specific effects. Consider Comorbidities: Pre-existing conditions like hypertension and diabetes can significantly alter stroke outcome and increase lesion size. |
| Surgical Technique | Use Appropriate Suture: The type and size of the filament can influence the success of the occlusion. Silicon-coated sutures may produce more reproducible infarcts than flame-blunted ones. However, they can also increase the risk of subarachnoid hemorrhage. Standardize Surgical Procedure: A standardized surgical protocol, including the approach (e.g., Longa vs. Koizumi method), can reduce variability. |
Troubleshooting Workflow for High Infarct Variability
Caption: Troubleshooting workflow for high infarct variability in MCAO models.
Issue: Unexpected Animal Mortality
Unexpected mortality can compromise study power and introduce bias. This guide addresses common causes of mortality during and after MCAO surgery.
Possible Causes and Solutions:
| Cause | Solution |
| Subarachnoid Hemorrhage (SAH) | Refine Suture Insertion: Advance the filament slowly and carefully to avoid vessel perforation. The use of silicon-coated sutures can sometimes increase the risk of SAH. Optimize Suture Size: Use a filament diameter appropriate for the weight and strain of the animal. |
| Anesthesia Complications | Monitor Vital Signs: Continuously monitor respiration and heart rate during anesthesia. Select Appropriate Anesthetic: Certain anesthetics, like chloral hydrate, have been associated with higher mortality rates compared to others like subcutaneous ketamine-xylazine or isoflurane. |
| Post-operative Complications | Provide Supportive Care: Ensure proper hydration and nutrition post-surgery. Softened food and hydration gels can be beneficial. Monitor for Hyperthermia: Spontaneous hyperthermia can occur after MCAO and is associated with increased mortality. Monitor and manage body temperature during the recovery period. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability in infarct volume?
A1: While there is no universal standard, a coefficient of variation (CV) of 15-30% is often considered acceptable. However, this can vary depending on the specific research question and animal strain. Some studies have reported variability with a standard deviation of up to 40% or more with certain techniques.
Q2: How critical is monitoring cerebral blood flow with Laser Doppler Flowmetry (LDF)?
A2: LDF is a reliable technique for real-time feedback on regional cerebral blood flow and is highly recommended to ensure proper filament placement and successful occlusion. It helps to exclude animals with incomplete occlusion or vessel perforation from the study, thereby reducing variability.
Q3: What are the key differences between the Koizumi and Longa methods for MCAO?
A3: In the Koizumi method, the common carotid artery (CCA) is permanently ligated if the filament is removed. In the Longa method, the external carotid artery (ECA) is permanently ligated, which is considered by some to be a more clinically relevant model.
Q4: How long should the occlusion period be?
A4: The duration of occlusion is a critical determinant of infarct size. A 30-minute MCAO in mice is a minimal critical time for developing reproducible ischemic lesions. A 15-minute ICA occlusion may offer a balance between reproducible infarction and long-term survival, while a 30-minute occlusion may be better for short-term studies where survival is less critical. Longer occlusion times (e.g., 90-120 minutes) produce larger infarcts but may also increase mortality.
Q5: How do I assess the neurological deficit in my MCAO model?
A5: Several scoring systems are available, including the Bederson score, the modified neurological severity score (mNSS), and the Garcia scale. The Bederson (0-5) score has been shown to be a good compromise between validity and reliability in the acute phase (24 hours post-MCAO).
Data Summary Tables
Table 1: Factors Influencing Infarct Volume in MCAO Models
| Factor | Influence on Infarct Volume | Key Considerations |
| Occlusion Duration | Longer duration generally leads to larger infarcts. | Balance infarct size with animal survival rates. |
| Body Temperature | Hypothermia reduces, while hyperthermia increases infarct size. | Maintain strict temperature control during and after surgery. |
| Anesthesia | Different anesthetics can have neuroprotective or exacerbating effects. | Use a consistent anesthetic regimen and monitor physiological parameters. |
| Animal Sex | Females often have smaller infarcts than males. | Account for sex as a biological variable in study design. |
| Comorbidities | Hypertension and diabetes can increase infarct size. | Consider the use of animals with relevant comorbidities for translational studies. |
| Surgical Technique | Variations in filament type and placement can significantly alter outcomes. | Standardize the surgical protocol and use LDF for verification. |
Table 2: Comparison of Neurological Scoring Systems
| Scoring System | Description | Pros | Cons |
| Bederson Score (0-5) | Evaluates postural reflexes and forelimb flexion. | Simple, rapid, and good correlation with infarct volume in the acute phase. | Less sensitive for long-term recovery studies. |
| mNSS (0-14) | A composite score assessing motor, sensory, balance, and reflex functions. | More comprehensive than the Bederson score; high correlation with infarct volume. | More time-consuming to perform. |
| Garcia Scale (3-18) | Assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch. | Provides a detailed assessment of multiple neurological functions. | Can be more subjective and requires trained observers. |
Experimental Protocols
Protocol 1: Intraluminal Filament MCAO Surgery (Mouse)
This protocol describes the Longa method for transient MCAO in mice.
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.
-
Place the animal in a supine position on a heating pad and maintain core body temperature at 36.5 ± 0.5°C using a rectal probe.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Isolation and Ligation:
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Place a loose ligature around the ICA.
-
-
Filament Insertion and Occlusion:
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated monofilament (e.g., 6-0) through the ECA stump and into the ICA.
-
Advance the filament approximately 9-11 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by a >80% drop in cerebral blood flow using Laser Doppler Flowmetry.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 30-60 minutes), gently withdraw the filament to allow reperfusion.
-
Confirm reperfusion with LDF, observing a return of blood flow.
-
Remove the temporary ligature from the CCA.
-
Close the neck incision with sutures.
-
-
Post-operative Care:
-
Administer subcutaneous saline for hydration.
-
Monitor the animal during recovery, ensuring it is warm and has access to food and water.
-
Protocol 2: Infarct Volume Assessment with TTC Staining
-
Brain Extraction and Sectioning:
-
At the desired time point post-MCAO (typically 24-72 hours), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Extract the brain and place it in a cold brain matrix.
-
Cut the brain into 1-2 mm thick coronal sections.
-
-
TTC Staining:
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).
-
Incubate at 37°C for 15-30 minutes in the dark, turning the slices halfway through.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Image Analysis and Quantification:
-
Scan or photograph the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.
-
Calculate the infarct volume, often with a correction for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
-
Signaling Pathways and Workflows
Factors Influencing MCAO Reproducibility
Caption: Key factors influencing the reproducibility of the MCAO model.
References
- 1. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validity of Laser Doppler Flowmetry in Predicting Outcome in Murine Intraluminal Middle Cerebral Artery Occlusion Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models [jove.com]
- 5. Multi-site laser Doppler flowmetry for assessing collateral flow in experimental ischemic stroke: Validation of outcome prediction with acute MRI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Animal Mortality in Rodent Stroke Models
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize animal mortality in rodent stroke models. It includes troubleshooting advice, detailed protocols, and comparative data to enhance experimental success and animal welfare.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during rodent stroke experiments that can lead to increased mortality.
Q1: We are experiencing high mortality rates (over 40%) within the first 72 hours after inducing stroke using the middle cerebral artery occlusion (MCAO) model in mice. What are the most likely causes?
High post-operative mortality is often not a direct result of the ischemic brain injury itself but is frequently caused by secondary complications. The most common culprits are:
-
Dehydration and Malnutrition: Following stroke, rodents often experience dysphagia (difficulty swallowing), leading to reduced food and water intake. This can rapidly cause dehydration, hypoglycemia, and ketonemia, which are primary drivers of mortality.[1]
-
Hypothermia: Anesthesia and surgery disrupt the animal's ability to regulate body temperature. Persistent hypothermia post-surgery is a major risk factor for mortality.[2][3]
-
Surgical Complications: Procedural errors during the MCAO surgery can lead to fatal complications such as subarachnoid or intracerebral hemorrhage.[4][5]
-
Anesthetic Overdose or Adverse Reaction: The choice of anesthetic and its administration are critical. Some agents have a narrow therapeutic window and can cause significant cardiovascular or respiratory depression.
Q2: What immediate steps can we take to reduce mortality related to poor post-operative recovery?
Implementing a comprehensive post-operative care protocol is the single most effective way to reduce mortality.
-
Nutritional and Fluid Support: This is critical. Provide nutritional support starting the second day after surgery. This can reduce 14-day mortality from as high as 59% to 15%. Place softened, highly palatable food mash and a water gel pack on the cage floor for easy access. Supplement with subcutaneous injections of saline (0.5 ml) and 5% glucose (0.3 ml) twice daily for the first 3 days.
-
Temperature Regulation: Maintain the animal's core body temperature between 36.5°C and 37.5°C during and after surgery using a heating pad. Monitor temperature regularly. If the animal shows signs of hypothermia (e.g., shaking), place the cage on a low-level heating pad.
-
Pain Management: Adequate analgesia is crucial for recovery as it encourages the animal to move, eat, and drink. Administer a long-acting analgesic like buprenorphine (0.08 mg/kg) immediately after surgery and continue for at least 72 hours.
Q3: We suspect surgical complications like hemorrhage are contributing to mortality. How can we minimize this?
Hemorrhage during the MCAO procedure is a common and often fatal complication, usually caused by perforation of a cerebral artery by the filament.
-
Filament Selection and Insertion: Use high-quality, flexible filaments with a smooth, rounded tip. The depth of filament insertion is critical and varies by the weight of the animal. For a 250-300g rat, the insertion depth is typically 19-20 mm. Inserting the filament too deep can rupture the anterior cerebral artery or other vessels at the circle of Willis.
-
Monitor Cerebral Blood Flow (CBF): Using a Laser Doppler flowmeter to monitor CBF during filament insertion provides real-time feedback. A successful occlusion is typically marked by an 80% or greater drop in CBF. This confirms the filament is correctly placed and avoids unnecessary advancement that could cause perforation.
-
Refine Surgical Technique: Ensure the vagus nerve is not damaged during the isolation of the carotid arteries, as this can cause physiological instability. Gentle handling of all tissues is paramount.
Q4: Which anesthetic regimen is associated with the lowest mortality rate?
The choice of anesthetic significantly impacts survival.
-
Injectable Anesthetics: Subcutaneous administration of a ketamine-xylazine cocktail has been shown to result in lower mortality compared to intraperitoneal injection or other agents like chloral hydrate.
-
Inhaled Anesthetics: Isoflurane is a preferred agent due to its wide safety margin, rapid induction and recovery, and ease of titration. Studies comparing anesthetics have shown that isoflurane and halothane are associated with significantly lower mortality rates than chloral hydrate.
Data Presentation: Anesthetic Impact on Mortality
The following tables summarize quantitative data on how different anesthetic agents and post-operative care strategies can affect mortality rates in rodent stroke models.
Table 1: Comparison of Mortality Rates Associated with Different Anesthetic Agents in Rats.
| Anesthetic Agent | Administration Route | Mortality Rate (%) | Reference |
| Chloral Hydrate | Intraperitoneal | 35% | |
| Halothane | Inhalation | 8.7% | |
| Isoflurane | Inhalation | 10.5% | |
| Ketamine-Xylazine | Subcutaneous | Lowest (not quantified) | |
| Ketamine-Xylazine | Intraperitoneal | Higher than SC |
Table 2: Impact of Post-Operative Care on Mortality Rate in C57BL/6 Mice after MCAO.
| Post-Operative Care Protocol | 14-Day Mortality Rate (%) | Reference |
| Standard Care (No Nutritional Support) | 59% | |
| Nutritional Support (Starting Day 2) | 15% | |
| Regular Post-Operative Care | 17% | |
| Optimized Post-Operative Care | 6.6% |
Experimental Protocols
This section provides detailed methodologies for key procedures to minimize mortality.
Protocol 1: Anesthesia and Peri-operative Monitoring
-
Anesthetic Induction: Induce anesthesia using isoflurane (4-5% in O2-enriched air) in an induction chamber.
-
Anesthetic Maintenance: Maintain anesthesia with 1-2% isoflurane delivered via a facemask. Alternatively, for an injectable option, administer ketamine (100 mg/kg) and xylazine (10 mg/kg) subcutaneously.
-
Physiological Monitoring:
-
Temperature: Continuously monitor rectal temperature and maintain it at 37.0 ± 0.5°C using a feedback-controlled heating pad.
-
Respiration: Monitor respiratory rate throughout the procedure.
-
Hydration: Apply veterinary eye lubricant to prevent corneal drying.
-
-
Analgesia: Administer a pre-emptive dose of a long-acting analgesic such as buprenorphine (0.05-0.1 mg/kg, SC) before the first incision.
Protocol 2: Intraluminal Filament MCAO Surgery
-
Preparation: Place the anesthetized animal in a supine position. Shave the ventral neck area and sterilize the skin with povidone-iodine and alcohol.
-
Vessel Exposure: Make a midline neck incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce a 4-0 monofilament with a silicon-coated tip (tip diameter appropriate for the animal's weight) into the ECA and advance it into the ICA until a slight resistance is felt (approximately 19-20 mm in a 250g rat), or until a >80% drop in CBF is observed via Laser Doppler.
-
Occlusion and Wound Closure: Secure the filament in place. Close the neck incision with sutures.
-
Reperfusion (for transient MCAO): After the desired occlusion time (e.g., 60 minutes), re-anesthetize the animal, reopen the incision, and carefully withdraw the filament to allow reperfusion. Ligate the ECA stump and close the wound.
Protocol 3: Post-Operative Care and Monitoring
-
Immediate Recovery: Place the animal in a clean, heated cage (surface temperature ~32-34°C) until it has fully recovered from anesthesia and is ambulatory.
-
Fluid and Nutritional Support:
-
Immediately after surgery, provide a subcutaneous injection of 0.5 ml sterile saline for hydration.
-
For the first 3 days post-surgery, provide twice-daily subcutaneous injections of 0.3 ml 5% glucose and 0.3 ml saline solution.
-
Place a petri dish with softened food mash (e.g., soaked chow) and a hydrogel pack on the cage floor.
-
-
Analgesia: Administer buprenorphine (0.05-0.1 mg/kg, SC) every 8-12 hours for at least 72 hours post-surgery.
-
Daily Monitoring: For the first week, monitor the animals at least twice daily for:
-
Body weight
-
General appearance (posture, grooming)
-
Hydration status (skin turgor)
-
Neurological deficits
-
Signs of pain or distress
-
Visualizations
Troubleshooting Logic for High Mortality
Caption: Troubleshooting workflow for identifying causes of high mortality.
Experimental Workflow for MCAO Model
Caption: Standard experimental workflow for the rodent MCAO stroke model.
Key Signaling Pathways in Ischemic Cell Death
Caption: Simplified signaling cascade following ischemic stroke.
References
- 1. Inadequate food and water intake determine mortality following stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of body temperature on mortality of acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Delayed Treatment Protocols with Lifarizine Post-Ischemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lifarizine in delayed treatment protocols following an ischemic event.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a post-ischemic setting?
A1: this compound is a sodium channel blocker.[1][2] In the context of cerebral ischemia, it is thought to exert its neuroprotective effects by inhibiting the excessive influx of sodium ions into neurons, a key event in the ischemic cascade that leads to cell death. This action may also indirectly modulate calcium ion channels.
Q2: What is the therapeutic window for delayed administration of this compound after an ischemic event in preclinical models?
A2: Studies in a mouse model of focal cerebral ischemia have shown that this compound can be effective when administered with a delay. Significant neuroprotection was observed when the first dose was delayed for up to 4 hours after the cauterization of the cerebral artery.[1]
Q3: What are the recommended dosages for delayed this compound treatment in rodent models?
A3: Dose-dependent neuroprotection has been observed. In a mouse model of focal ischemia, intraperitoneal (i.p.) doses of 0.1 mg/kg, 0.25 mg/kg, and 0.5 mg/kg administered 15 minutes post-ischemia and then twice daily for 7 days showed significant protection.[1] Another study in rats utilized a combination of intra-arterial (i.a.) and intraperitoneal (i.p.) administration post-ischemia, with doses ranging from 2/10 µg/kg to 100/500 µg/kg.
Troubleshooting Guides
Issue 1: Variability in Experimental Outcomes
Symptoms:
-
Inconsistent infarct volumes between animals in the same treatment group.
-
High standard deviation in behavioral assessment scores.
Possible Causes and Solutions:
| Cause | Solution |
| Animal Model Variability: The Middle Cerebral Artery Occlusion (MCAO) model, a common model for focal ischemia, is known for its inherent variability. | Ensure a consistent and refined surgical technique. Monitor physiological parameters such as body temperature, blood pressure, and blood gases during and after surgery to minimize variability. |
| Inconsistent Drug Administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. | Use precise, calibrated equipment for all injections. For intravenous or intra-arterial injections, ensure the catheter is correctly placed. For intraperitoneal injections, aim for a consistent location within the peritoneal cavity. |
| Animal Strain and Characteristics: Different rodent strains can exhibit varying sensitivities to ischemic injury and drug treatment. Age and sex can also influence outcomes. | Use a single, well-characterized strain of animals for the entire study. Clearly report the age and sex of the animals used. |
Issue 2: Drug Solubility and Formulation Problems
Symptoms:
-
Precipitation of this compound in the vehicle upon preparation or during administration.
-
Difficulty in achieving the desired concentration for injection.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Vehicle: this compound may have poor solubility in purely aqueous solutions like saline. | Consider using a co-solvent system. A common approach for lipophilic compounds is to first dissolve the drug in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with saline or another aqueous vehicle to the final desired concentration. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments. |
| Incorrect Preparation Procedure: The order of mixing components can affect the final solubility and stability of the formulation. | When using a co-solvent, dissolve this compound completely in the organic solvent first before adding the aqueous component. Add the aqueous vehicle gradually while vortexing or stirring to prevent precipitation. |
| Storage Issues: The prepared formulation may not be stable over time or at certain temperatures. | Prepare the this compound formulation fresh for each experiment whenever possible. If storage is necessary, conduct stability tests to determine the appropriate storage conditions (e.g., temperature, light protection) and duration. |
Experimental Protocols
Delayed this compound Treatment in a Mouse Model of Focal Cerebral Ischemia
This protocol is based on methodologies described in published studies.[1]
1. Animal Model:
-
Induce focal cerebral ischemia using the Middle Cerebral Artery Occlusion (MCAO) model in mice.
2. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. While the specific vehicle for this compound is not detailed in the provided search results, a common practice for similar compounds is to dissolve it in a minimal amount of DMSO and then dilute with sterile saline to the final concentration. The final DMSO concentration should be kept to a minimum.
-
Prepare different concentrations for dose-response studies (e.g., to achieve final doses of 0.1, 0.25, and 0.5 mg/kg).
3. Delayed Administration Protocol:
-
At a predetermined time point after the onset of ischemia (e.g., 15 minutes, 1 hour, 2 hours, 4 hours), administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
Continue with twice-daily (b.i.d.) or three-times-daily (t.i.d.) injections for the duration of the study (e.g., 7 days).
4. Outcome Assessment:
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Use staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Behavioral Tests: Conduct a battery of behavioral tests to assess sensorimotor function at various time points post-ischemia.
Quantitative Data Summary
Table 1: Delayed this compound Treatment Protocols and Efficacy
| Animal Model | Treatment Delay | Dosage | Administration Route | Frequency | Duration | Outcome | Reference |
| Mouse (Focal Ischemia) | 15 minutes | 0.5 mg/kg | i.p. | t.i.d. | 7 days | Significant reduction in ischemia-induced neuronal damage marker | |
| Mouse (Focal Ischemia) | 15 minutes | 0.1, 0.25, 0.5 mg/kg | i.p. | b.i.d. | 7 days | Dose-related protection against neuronal damage marker | |
| Mouse (Focal Ischemia) | Up to 4 hours | Not specified | Not specified | Not specified | Not specified | Protection maintained |
Visualizations
References
- 1. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Guide to Lifarizine's Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Lifarizine. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and discrepancies observed between the promising preclinical neuroprotective data and the outcomes of clinical investigations for acute ischemic stroke.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the pilot clinical trial for this compound in acute ischemic stroke?
A1: The pilot clinical trial was a multicenter, randomized, double-blind, placebo-controlled study designed to assess the safety and preliminary efficacy of this compound. While the drug was found to be well-tolerated, it did not demonstrate a statistically significant improvement in functional outcomes at 13 weeks as measured by the modified Barthel Index and the Rankin Scale.[1] There were, however, favorable, non-significant trends in mortality and functional assessment for the this compound group.[1]
Q2: Were there any noteworthy safety concerns in the human trial that were not predicted by preclinical studies?
A2: A key observation in the clinical trial was a reduction in blood pressure in the this compound group.[1] This hemodynamic effect, particularly a concern in elderly female patients, was not highlighted as a significant issue in preclinical animal models. Excessive blood pressure reduction in the acute phase of ischemic stroke can be detrimental as it may compromise perfusion in the ischemic penumbra, potentially counteracting any neuroprotective benefits.[1]
Q3: Why were no large-scale Phase III efficacy trials conducted for this compound in acute stroke?
A3: Following the pilot study, no further large-scale efficacy studies were planned for this compound in the treatment of acute ischemic stroke.[1] The lack of statistically significant efficacy signals in the initial human trial, combined with the need for further investigation into the drug's pharmacokinetic and hemodynamic effects, particularly in the elderly female population, likely contributed to this decision.
Q4: What was the dosing regimen used in the pilot clinical trial?
A4: Patients in the active treatment group received an initial intravenous dose of 250 µg/kg of this compound, followed by 60 mg administered orally twice daily for five days.
Troubleshooting Guides
Issue: Discrepancy between robust neuroprotection in animal models and lack of significant efficacy in the human pilot trial.
Possible Causes and Troubleshooting Steps:
-
Species-Specific Pharmacokinetics and Metabolism:
-
Question to Consider: Are there significant differences in how this compound is absorbed, distributed, metabolized, and excreted between the animal species used in preclinical studies (e.g., rats) and humans?
-
Troubleshooting/Experimental Protocol: Conduct comparative in vitro metabolism studies using liver microsomes from the preclinical species and humans. This can help identify different metabolic pathways and rates of clearance that could lead to variations in drug exposure at the target site.
-
-
Dose and Concentration at the Target Site:
-
Question to Consider: Did the clinical trial achieve a drug concentration in the brain tissue of human patients equivalent to the effective concentrations observed in the brains of animal models?
-
Troubleshooting/Experimental Protocol: While direct measurement in humans is challenging, researchers can use pharmacokinetic modeling based on plasma concentrations from the clinical trial to estimate brain tissue concentrations. This can then be compared to measured brain concentrations in animal models at effective doses.
-
-
Hemodynamic Effects:
-
Question to Consider: Could the blood pressure-lowering effect of this compound in humans have negated its neuroprotective actions?
-
Troubleshooting/Experimental Protocol: In future preclinical studies with neuroprotective agents, it is crucial to monitor systemic blood pressure concurrently with neurological outcomes. For this compound, a retrospective analysis of preclinical data for any subtle hemodynamic effects might be warranted.
-
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in a Rat Model of 2-Vessel Occlusion
| Brain Region | Mean Damage Score (Control) | Mean Damage Score (this compound-Treated) | p-value |
| Anterior Cortex | 2.0 +/- 0.2 | 1.2 +/- 0.2 | < 0.05 |
| Thalamus | 1.5 +/- 0.2 | 0.8 +/- 0.2 | < 0.01 |
| Posterior Cortex | 1.5 +/- 0.2 | 1.0 +/- 0.2 | < 0.05 |
| Cerebellar Brain Stem | 0.9 +/- 0.2 | 0.4 +/- 0.1 | < 0.01 |
| Overall Mean Brain Score | 1.5 +/- 0.1 | 0.9 +/- 0.2 | < 0.05 |
Source: Adapted from McBean et al. (1995)
Table 2: Key Outcomes of the this compound Pilot Clinical Trial in Acute Ischemic Stroke
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Mortality (All Patients) | 16% (12/75) | 24% (17/72) | Not Reported |
| Mortality (Evaluable Patients) | 14% (9/63) | 24% (13/54) | Not Reported |
| Improved Functional Independence (Rankin Scale) | 16% greater than placebo | - | 0.52 |
| Improved Functional Independence (Barthel Score) | 11% greater than placebo | - | 0.55 |
Source: Adapted from Squire et al. (1996)
Experimental Protocols
Methodology for the Rat 2-Vessel Occlusion Model of Global Ischemia:
This simplified survival model involved the permanent occlusion of both common carotid arteries combined with a period of induced hypotension to achieve a high-grade global ischemic insult. Neuronal damage in various brain regions was quantified after a 72-hour recovery period. This compound was administered intravenously 5 minutes post-occlusion, followed by intraperitoneal injections at 15 minutes, 4, 8, 24, and 48 hours post-occlusion.
Mandatory Visualizations
References
Technical Support Center: Improving the Therapeutic Window of Flunarizine Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Flunarizine. All information presented here is for research purposes only and is not intended as medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Flunarizine?
Flunarizine is classified as a selective calcium channel blocker.[1][2] Its principal mechanism involves the inhibition of voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells.[1] This action reduces the intracellular influx of calcium, leading to decreased neuronal excitability. Additionally, Flunarizine exhibits antihistaminic properties by blocking H1 histamine receptors and has been shown to have weak dopamine D2 receptor antagonistic effects.[1]
Q2: What is the established therapeutic plasma concentration range for Flunarizine?
Following oral administration, Flunarizine is well-absorbed, with peak plasma concentrations occurring within 2-4 hours.[3] With consistent daily dosing of 10 mg, steady-state plasma concentrations are typically reached after 5-6 weeks and range from 39 to 115 ng/mL. However, there can be significant inter-individual variability in plasma levels.
Q3: What are the known off-target effects of Flunarizine that I should be aware of in my experiments?
Beyond its primary calcium channel blocking activity, Flunarizine also interacts with histamine H1 receptors, which may contribute to its sedative effects. It also has weak antagonistic effects on dopamine D2 receptors, which could be a contributing factor to extrapyramidal side effects observed in some clinical cases. Researchers should consider these off-target effects when designing experiments and interpreting results, particularly in behavioral studies or when using cell lines expressing these receptors.
Q4: How can the poor aqueous solubility of Flunarizine be addressed for in vitro experiments?
Flunarizine is practically insoluble in water, which can pose a challenge for in vitro studies. To improve its solubility, researchers can consider the following approaches:
-
Use of organic solvents: Flunarizine is more soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. Stock solutions can be prepared in these solvents and then diluted to the final working concentration in the cell culture medium. It is crucial to include a vehicle control in experiments to account for any effects of the solvent.
-
Formulation with solubilizing agents: The use of surfactants or polymers can enhance the solubility of Flunarizine. For example, formulations with polyethylene glycol (PEG) 6000 and Pluronic F68 have been shown to improve its dissolution.
-
Nanoemulsion preparations: Nanoemulsions of Flunarizine have been successfully developed to improve its solubility for experimental applications.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity observed in cell-based assays | - High concentrations of the solvent (e.g., DMSO) used to dissolve Flunarizine.- Off-target effects of Flunarizine on the specific cell line being used.- The inherent cytotoxic potential of Flunarizine at high concentrations. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1% for DMSO).- Run a vehicle control (medium with the same concentration of solvent but without Flunarizine).- Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.- Consider using a different cell line that may be less sensitive to the off-target effects of Flunarizine. |
| Inconsistent or non-reproducible results | - Poor solubility and precipitation of Flunarizine in the culture medium.- Degradation of Flunarizine in the experimental setup.- Variability in cell culture conditions (e.g., cell density, passage number). | - Visually inspect the culture medium for any signs of precipitation after adding Flunarizine.- Prepare fresh dilutions of Flunarizine for each experiment from a stock solution.- Standardize cell culture protocols, including seeding density and the use of cells within a specific passage number range. |
| Difficulty in detecting a cellular response to Flunarizine | - The chosen cell line may not express the target calcium channels (T-type and L-type).- The experimental endpoint may not be sensitive enough to detect the effects of Flunarizine.- The concentration of Flunarizine used may be too low. | - Confirm the expression of the target calcium channels in your cell line using techniques like RT-PCR or Western blotting.- Consider using a more sensitive assay, such as measuring intracellular calcium concentration using fluorescent indicators (e.g., Fura-2).- Perform a dose-response study to ensure you are using a concentration that is expected to elicit a response. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low bioavailability after oral administration | - Poor solubility of Flunarizine in the gastrointestinal tract.- First-pass metabolism in the liver. | - Consider using a formulation that enhances solubility, such as a nanoemulsion or a solid dispersion with polymers.- For initial studies, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass first-pass metabolism, but be aware that the pharmacokinetic profile will differ from oral administration. |
| Sedation or other behavioral side effects in animal models | - The antihistaminic and weak antidopaminergic properties of Flunarizine. | - If the sedative effects interfere with the experimental endpoint, consider using a lower dose.- Acclimatize the animals to the experimental procedures to minimize stress-induced behavioral changes.- If possible, conduct behavioral tests during the animal's active cycle. |
| High inter-individual variability in drug response | - Differences in drug metabolism between individual animals.- Inconsistent drug administration. | - Use a sufficient number of animals per group to ensure statistical power.- Ensure accurate and consistent dosing for each animal.- Monitor plasma concentrations of Flunarizine to correlate with the observed effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Flunarizine in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | |
| Steady-State Plasma Concentration (10 mg/day) | 39 - 115 ng/mL | |
| Protein Binding | >99% | |
| Volume of Distribution | ~78 L/kg | |
| Elimination Half-Life | 5 - 15 hours (single dose), 18-19 days (multiple doses) |
Table 2: Dose-Response of Flunarizine in a Rat Model of Cerebral Ischemia
| Treatment Group | Dose and Route | Outcome | Reference(s) |
| Pre-treatment | 40 mg/kg, oral (24 and 4 hours before ischemia) | Significantly improved histological outcome | |
| Post-treatment | 0.1 mg/kg, IV (5 min after ischemia) followed by 40 mg/kg, oral (8 and 24 hours after ischemia) | Significantly improved histological outcome |
Experimental Protocols
In Vitro: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of Flunarizine in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Flunarizine
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of Flunarizine in DMSO (e.g., 10 mM). Prepare serial dilutions of Flunarizine in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest Flunarizine concentration.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of Flunarizine or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
In Vivo: Rat Model of Focal Cerebral Ischemia
This protocol is a general guideline for administering Flunarizine in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Flunarizine
-
Vehicle for administration (e.g., saline with a small amount of a solubilizing agent)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Physiological monitoring equipment (e.g., for temperature, blood pressure)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Drug Administration: Administer Flunarizine or the vehicle control at the desired dose and route. For example, for post-ischemic treatment, a dose of 0.1 mg/kg can be administered intravenously 5 minutes after the onset of reperfusion, followed by oral administration of 40 mg/kg at 8 and 24 hours post-ischemia.
-
Induction of Ischemia (MCAO): Perform the MCAO surgery to induce focal cerebral ischemia for a specific duration (e.g., 90 minutes).
-
Reperfusion: After the ischemic period, withdraw the occluding filament to allow for reperfusion.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care, including access to food and water.
-
Neurological Assessment: At various time points after surgery (e.g., 24, 48, 72 hours), assess the neurological deficit using a standardized scoring system.
-
Histological Analysis: At the end of the experiment, euthanize the animals and perfuse the brains with a fixative. Process the brain tissue for histological analysis to determine the infarct volume.
Mandatory Visualizations
Caption: Flunarizine's primary mechanism of action.
Caption: A general experimental workflow for evaluating Flunarizine.
Caption: A logical approach to troubleshooting in vitro experiments.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Lifarizine and Phenytoin in Focal Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of Lifarizine and Phenytoin in preclinical models of focal ischemia. The information presented is based on experimental data from peer-reviewed studies, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanisms of action.
Quantitative Efficacy Comparison
The following tables summarize the neuroprotective effects of this compound and Phenytoin in animal models of focal ischemia. The primary endpoint highlighted is the reduction in neuronal damage, as assessed by [3H]-PK 11195 binding, a marker for glial cell proliferation and macrophage invasion secondary to neuronal loss.[1]
| Drug | Animal Model | Dosing Regimen | Administration Route | Primary Outcome | Result | Significance | Citation |
| This compound | Mouse (Focal Ischemia) | 0.5 mg/kg, 30 min pre-ischemia, then t.i.d. for 7 days | Intraperitoneal (i.p.) | Reduction of [3H]-PK 11195 binding | Significant reduction | p < 0.01 | [1] |
| 0.5 mg/kg, 15 min post-ischemia, then t.i.d. for 7 days | i.p. | Reduction of [3H]-PK 11195 binding | Significant reduction | p < 0.001 | [1] | ||
| 0.1 mg/kg, 15 min post-ischemia, then b.i.d. for 7 days | i.p. | Reduction of [3H]-PK 11195 binding | Significant reduction | p < 0.05 | [1] | ||
| 0.25 mg/kg, 15 min post-ischemia, then b.i.d. for 7 days | i.p. | Reduction of [3H]-PK 11195 binding | Significant reduction | p < 0.01 | [1] | ||
| 0.5 mg/kg, 15 min post-ischemia, then b.i.d. for 7 days | i.p. | Reduction of [3H]-PK 11195 binding | Significant reduction | p < 0.01 | |||
| Phenytoin | Mouse (Focal Ischemia) | 28 mg/kg, 15 min and 24 h post-ischemia | Intravenous (i.v.) | Reduction of [3H]-PK 11195 binding | Significant reduction | p < 0.01 | |
| Gerbil (Forebrain Ischemia) | 200 mg/kg, pre-ischemia | Not specified | Reduction of neuronal loss in hippocampal CA1 | 44.4% reduction | p < 0.001 |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The primary comparative data was obtained using a mouse model of focal cerebral ischemia induced by Middle Cerebral Artery Occlusion (MCAO). This model is widely used to mimic human ischemic stroke.
Surgical Procedure:
-
Anesthesia: Mice are anesthetized, and their body temperature is maintained at 37°C.
-
Vessel Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Preparation: A nylon monofilament (e.g., 6-0) is coated at the tip (e.g., with silicone) to create a bulbous end for effective occlusion.
-
Occlusion: The ECA is ligated, and a small incision is made. The prepared filament is introduced through the ECA into the ICA until it blocks the origin of the Middle Cerebral Artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory. For permanent MCAO, the filament is left in place.
-
Closure: The incision is sutured, and the animal is allowed to recover.
Assessment of Neuronal Damage: [3H]-PK 11195 Binding Autoradiography
This technique is utilized to quantify neuronal damage by measuring the density of peripheral-type benzodiazepine binding sites (PTBBS), which increase in areas of glial proliferation and macrophage infiltration following neuronal death.
-
Tissue Preparation: Seven days post-MCAO, mice are euthanized, and their brains are removed and frozen.
-
Sectioning: Coronal brain sections are cut using a cryostat.
-
Incubation: The sections are incubated with a solution containing [3H]-PK 11195, a radioligand that binds to PTBBS.
-
Washing and Drying: Sections are washed to remove unbound radioligand and then dried.
-
Autoradiography: The dried sections are exposed to a tritium-sensitive film.
-
Quantification: The density of [3H]-PK 11195 binding is quantified using computerized image analysis, providing a measure of the extent of neuronal damage.
Signaling Pathways and Mechanisms of Action
Both this compound and Phenytoin exert their neuroprotective effects primarily by modulating voltage-gated sodium channels. However, their downstream effects diverge, leading to neuroprotection through multiple pathways.
Ischemic Cascade and Drug Intervention Points
Focal ischemia initiates a cascade of detrimental events, including energy failure, depolarization, excitotoxicity, and ultimately, cell death. This compound and Phenytoin intervene at a critical early stage of this cascade.
References
Validating the neuroprotective effects of Lifarizine in different stroke models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Lifarizine in various preclinical and clinical stroke models. We objectively evaluate its performance against other neuroprotective agents, supported by experimental data, to inform future research and development in stroke therapeutics.
This compound: A Profile of a Neuroprotective Candidate
This compound is a novel ion channel modulator that has demonstrated neuroprotective properties in experimental models of both global and focal ischemia.[1][2] Its primary mechanism of action is believed to be the inhibition of neuronal sodium channels, which are critically involved in the ischemic cascade leading to neuronal cell death.[3] This guide will delve into the evidence supporting this compound's neuroprotective potential and compare its efficacy with other agents.
Comparative Efficacy of this compound in Preclinical Stroke Models
The neuroprotective effects of this compound have been evaluated in various animal models of stroke, primarily focusing on its ability to reduce neuronal damage.
Mouse Model of Focal Cerebral Ischemia
A key study utilized a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) to assess this compound's efficacy. The extent of neuronal damage was quantified by measuring the density of peripheral-type benzodiazepine binding sites using [3H]-PK 11195, a marker for glial cell proliferation and macrophage invasion secondary to neuronal loss.[4]
Experimental Protocol: Mouse MCAO Model [4]
-
Animal Model: Male mice.
-
Ischemia Induction: Permanent occlusion of the left middle cerebral artery (MCA) via electrocauterization.
-
Treatment Groups:
-
Vehicle (control)
-
This compound (various doses and administration times)
-
Phenytoin (28 mg/kg, i.v.)
-
Tirilazad (1 mg/kg, i.v.)
-
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.) at doses of 0.1, 0.25, and 0.5 mg/kg.
-
Treatment was initiated either 30 minutes before ischemia or at various time points (15 minutes, 4 hours) after the ischemic insult.
-
-
Outcome Measure: Quantification of [3H]-PK 11195 binding in the parietal cortex 7 days post-ischemia to assess the extent of the lesion.
Quantitative Comparison of Neuroprotective Agents in Mouse MCAO Model
| Treatment Agent | Dosage and Administration | Time of Administration | Reduction in Ischemia-Induced [3H]-PK 11195 Binding | Statistical Significance |
| This compound | 0.5 mg/kg, i.p., three times daily for 7 days | 30 min pre-ischemia | Significant reduction | P < 0.01 |
| This compound | 0.5 mg/kg, i.p., three times daily for 7 days | 15 min post-ischemia | Significant reduction | P < 0.001 |
| This compound | 0.1 mg/kg, i.p., twice daily for 7 days | 15 min post-ischemia | Significant protection | P < 0.05 |
| This compound | 0.25 mg/kg, i.p., twice daily for 7 days | 15 min post-ischemia | Significant protection | P < 0.01 |
| This compound | 0.5 mg/kg, i.p., twice daily for 7 days | 15 min post-ischemia | Significant protection | P < 0.01 |
| This compound | 0.5 mg/kg, i.p. | Up to 4 hours post-ischemia | Protection maintained | Not specified |
| Phenytoin | 28 mg/kg, i.v. | 15 min and 24 h post-ischemia | Significant neuroprotection | P < 0.01 |
| Tirilazad | 1 mg/kg, i.v. (single dose) | 5 min post-ischemia | Significant neuroprotection | Not specified |
| Tirilazad | 1 mg/kg, i.v. (single dose) | 4 h post-ischemia | No significant neuroprotection | Not specified |
Data summarized from a study by Brown et al. (1995).
Rat Model of 2-Vessel Occlusion
This compound's neuroprotective efficacy was also demonstrated in a rat model of global cerebral ischemia induced by 2-vessel occlusion combined with hypotension.
Experimental Protocol: Rat 2-Vessel Occlusion Model
-
Animal Model: Male rats.
-
Ischemia Induction: Bilateral occlusion of the common carotid arteries for 12 minutes, accompanied by induced hypotension to ensure loss of cortical EEG activity.
-
Treatment Group: this compound administered intravenously.
-
Outcome Measure: Histopathological assessment of neuronal damage in various brain regions (hippocampal CA1, striatum, anterior cortex, thalamus, posterior cortex, and cerebellar brain stem) using a scoring system from 0 (no damage) to 6 (complete neuronal death).
Histopathological Outcomes in Rat 2-Vessel Occlusion Model
| Brain Region | Damage Score (Control) | Damage Score (this compound-Treated) | Statistical Significance |
| Hippocampal CA1 Sub-field | 4.1 +/- 0.3 | 2.8 +/- 0.6 | Not specified |
| Striatum | 1.7 +/- 0.3 | 1.2 +/- 0.3 | Not specified |
| Anterior Cortex | 2.0 +/- 0.2 | 1.2 +/- 0.2 | p < 0.05 |
| Thalamus | 1.5 +/- 0.2 | 0.8 +/- 0.2 | p < 0.01 |
| Posterior Cortex | 1.5 +/- 0.2 | 1.0 +/- 0.2 | p < 0.05 |
| Cerebellar Brain Stem | 0.9 +/- 0.2 | 0.4 +/- 0.1 | p < 0.01 |
Data represents mean +/- SEM. Summarized from a study by Gill et al. (1995).
In Vitro Neuroprotective Profile of this compound
To elucidate its mechanism of action, this compound was tested in primary cultures of rat embryonic cerebrocortical neurons against various neurotoxic insults.
Experimental Protocol: In Vitro Neurotoxicity Assays
-
Cell Culture: Primary cerebrocortical neurons from rat embryos.
-
Neurotoxic Insults:
-
Veratridine (10⁻⁴ M) - a sodium channel activator.
-
Sodium glutamate (10⁻³ M) - an NMDA receptor agonist.
-
Sodium cyanide (10⁻³ M) - an inhibitor of mitochondrial respiration.
-
-
Treatment Groups:
-
This compound
-
Tetrodotoxin (TTX) - a selective sodium channel blocker.
-
Nitrendipine - an L-type calcium channel blocker.
-
(+)-MK-801 - a non-competitive NMDA receptor antagonist.
-
-
Outcome Measure: Lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death. The IC₅₀ (concentration required to inhibit LDH release by 50%) was determined.
Comparative Efficacy Against In Vitro Neurotoxicity
| Neurotoxic Insult | This compound (IC₅₀) | Tetrodotoxin (TTX) (IC₅₀) | Nitrendipine (IC₅₀) | (+)-MK-801 (IC₅₀) |
| Veratridine | 4 x 10⁻⁷ M | 3 x 10⁻⁸ M | 3 x 10⁻⁵ M | Ineffective |
| Glutamate | Ineffective | Ineffective | Ineffective | 1.4 x 10⁻⁸ M |
| Cyanide | Ineffective | Ineffective | Ineffective | 1.9 x 10⁻⁸ M |
Data summarized from a study by Gill et al. (1993). These in vitro findings strongly suggest that this compound's neuroprotective effects are mediated through the inhibition of neuronal sodium channels, as it was potent against veratridine-induced toxicity but ineffective against insults mediated by NMDA receptor activation or mitochondrial dysfunction.
Clinical Evaluation of this compound in Acute Ischemic Stroke
A pilot safety study was conducted to evaluate the efficacy and tolerability of this compound in patients with acute ischemic stroke.
Experimental Protocol: Pilot Clinical Study
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 147 patients with signs of a first ischemic stroke.
-
Treatment Groups:
-
This compound (250 µg/kg i.v. loading dose, followed by 60 mg orally twice daily for 5 days).
-
Matching placebo.
-
-
Primary Endpoints: Safety of this compound and functional outcome at 13 weeks, assessed by the modified Barthel Index and the Rankin Scale.
-
Secondary Measures: National Institutes of Health (NIH) and Canadian Neurological scales.
Clinical Outcome Measures at 13 Weeks
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Mortality (All Patients) | 16% (12/75) | 24% (17/72) | Not specified |
| Mortality (Evaluable Patients) | 14% (9/63) | 24% (13/54) | Not specified |
| Improvement in Functional Independence (Rankin Scale) | 16% greater improvement than placebo | - | 0.52 |
| Improvement in Functional Independence (Barthel Score) | 11% greater improvement than placebo | - | 0.55 |
Data from a pilot study by Squire et al. (1996). While the trends in mortality and functional outcome favored this compound, the differences were not statistically significant in this pilot study. The study concluded that this compound was well-tolerated and that further studies were justified to examine its efficacy in acute stroke.
Visualizing the Mechanisms and Workflows
Proposed Neuroprotective Mechanism of this compound in Ischemic Stroke
Caption: Proposed mechanism of this compound's neuroprotection in ischemic stroke.
Experimental Workflow for Preclinical Evaluation in Mouse MCAO Model
Caption: Workflow for assessing neuroprotective agents in a mouse MCAO model.
Conclusion
This compound has demonstrated consistent neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. Its mechanism of action, centered on the inhibition of voltage-gated sodium channels, provides a clear rationale for its therapeutic potential in stroke. Comparative studies show its efficacy is comparable to other neuroprotective agents like phenytoin in preclinical models, with the added advantage of a wider therapeutic window than agents such as tirilazad. While a pilot clinical trial showed favorable trends, larger-scale efficacy studies are required to definitively establish its role in the treatment of acute ischemic stroke. The data presented in this guide underscores the value of continued investigation into this compound and similar ion channel modulators as a promising avenue for stroke therapy.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunarizine versus Lifarizine: A Comparative Analysis of Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Flunarizine and Lifarizine, two diphenylpiperazine derivatives known for their modulation of ion channels. The following sections present a comprehensive analysis of their effects on various ion channels, supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms of action and experimental workflows.
Introduction to Flunarizine and this compound
Flunarizine is a selective calcium entry blocker widely used for the prophylactic treatment of migraine, vertigo, and as an add-on therapy for epilepsy.[1][2][3][4][5] Its therapeutic effects are largely attributed to its ability to modulate voltage-gated ion channels. This compound, a structurally related compound, has been investigated for its neuroprotective properties, particularly in the context of cerebral ischemia. Its mechanism is also linked to the modulation of neuronal sodium and calcium channels. While both drugs target similar ion channels, their potency and selectivity profiles exhibit notable differences.
Comparative Analysis of Ion Channel Modulation
The primary mechanism for both Flunarizine and this compound involves the blockade of voltage-gated ion channels, which are critical for regulating neuronal excitability and vascular tone.
Calcium (Ca²⁺) Channel Modulation: Flunarizine is well-characterized as a non-selective blocker of voltage-dependent calcium channels, with activity against both T-type and L-type channels in neurons and smooth muscle cells. This blockade reduces the influx of calcium, thereby decreasing neuronal hyperexcitability, a key factor in migraine pathophysiology. In cultured rat cortical neurons, Flunarizine blocks Ca²⁺ currents with an IC₅₀ value of 1.77 µM.
This compound is also described as a calcium channel modulator, and this action is considered a component of its neuroprotective effects. However, detailed quantitative data on its specific affinity for different Ca²⁺ channel subtypes is less prevalent in the reviewed literature compared to Flunarizine.
Sodium (Na⁺) Channel Modulation: Both compounds are known to inhibit voltage-gated sodium channels. Flunarizine blocks Na⁺ currents in a concentration-dependent manner, with a reported IC₅₀ of 0.94 µM in cultured rat cortical neurons. This blockade is state-dependent, showing a higher affinity for the inactivated state of the channel, which is a common characteristic of anticonvulsant and neuroprotective agents.
This compound demonstrates potent, neuroprotective effects against toxicity induced by the Na⁺ channel activator veratridine, with an IC₅₀ of 0.4 µM (4 x 10⁻⁷ M). This suggests that this compound's neuroprotective activity may be primarily mediated by the inhibition of neuronal sodium currents.
Potassium (K⁺) Channel Modulation: A significant finding for Flunarizine is its highly potent inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization, and its blockade can be associated with proarrhythmic risks. Flunarizine blocks the hERG current with an IC₅₀ value of just 5.7 nM, indicating a very high affinity. It also inhibits the KCNQ1/KCNE1 channel, though with a much lower potency (IC₅₀ of 0.76 µM). Information regarding this compound's effects on hERG or other potassium channels is not as extensively detailed in the available literature.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activities of Flunarizine and this compound on various ion channels.
| Drug | Ion Channel Target | Channel Subtype | Experimental Model | Key Parameter | Value | Reference |
| Flunarizine | Voltage-Gated Na⁺ Channel | Not specified | Cultured Rat Cortical Neurons | IC₅₀ | 0.94 µM | |
| Voltage-Gated Ca²⁺ Channel | Not specified | Cultured Rat Cortical Neurons | IC₅₀ | 1.77 µM | ||
| hERG K⁺ Channel | KCNH2 | CHO Cells | IC₅₀ | 5.7 nM | ||
| KCNQ1/KCNE1 K⁺ Channel | KCNQ1/KCNE1 | CHO Cells | IC₅₀ | 0.76 µM | ||
| This compound | Voltage-Gated Na⁺ Channel | Not specified | Rat Embryonic Cortical Neurons | IC₅₀ | 0.4 µM |
Visualizing Mechanisms and Protocols
To better understand the pharmacological targets and the methods used to study them, the following diagrams illustrate the primary mechanisms of action and a typical experimental workflow.
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flunarizine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Validating Lifarizine's Mechanism of Action: A Comparative Guide to Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lifarizine's performance in competitive binding assays against other known sodium channel blockers. The data presented herein is intended to help researchers validate this compound's mechanism of action by providing supporting experimental data and detailed methodologies.
This compound: Preferential Binding to the Inactivated State of Voltage-Gated Sodium Channels
This compound is a neuroprotective agent that has been shown to be a high-affinity ligand for the inactivated state of voltage-gated sodium channels (VGSCs)[1][2]. This selective binding to the inactivated state is a key aspect of its mechanism of action, suggesting that this compound may be more effective in tissues where neurons are in a state of sustained depolarization, a common feature in pathological conditions such as ischemia.
Comparative Binding Affinities of Sodium Channel Blockers
To validate this compound's mechanism of action, its binding affinity for the inactivated sodium channel has been compared to that of other well-characterized sodium channel blockers. The following table summarizes the binding affinities (Ki, Kd, or pIC50) of this compound and its competitors. A lower Ki or Kd value, and a higher pIC50 value, indicate a higher binding affinity.
| Compound | Binding Affinity for Inactivated Na+ Channel | Binding Affinity for Resting Na+ Channel | Reference |
| This compound | Kd: 10.7 ± 2.9 nM | - | [2] |
| pIC50 (membranes): 7.99 ± 0.09 | pIC50 (synaptosomes): 6.68 ± 0.14 | [1][2] | |
| Riluzole | Apparent Kd: 2 µM (TTX-S), 3 µM (TTX-R) | Apparent Kd: 90 µM (TTX-S), 143 µM (TTX-R) | |
| Phenytoin | Estimated Kd: ~7 µM | Dissociation constant >> 100 µM | |
| Lamotrigine | Apparent Kd: ~7-9 µM | Dissociation constant > 1.4 mM | |
| Carbamazepine | Apparent Kd: ~25 µM | - | |
| R-(-)-Tocainide | Ki: 61.3 µM (Calculated from IC50) | - | |
| S-(+)-Tocainide | Ki: 182 µM (Calculated from IC50) | - |
Note: TTX-S and TTX-R refer to tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels, respectively. The Ki values for Tocainide enantiomers were calculated from their respective IC50 values.
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for voltage-gated sodium channels, adapted from a protocol for Tocainide using [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) as the radioligand. This protocol can be utilized with [3H]-Lifarizine to directly measure its binding or to assess the potency of competitor compounds in displacing it.
Materials:
-
Tissue Source: Rat brain tissue (cerebrocortex).
-
Radioligand: [3H]-Lifarizine or another suitable radioligand that binds to the inactivated state of sodium channels (e.g., [3H]BTX-B).
-
Test Compounds: this compound and competitor compounds (e.g., Riluzole, Phenytoin, Lamotrigine, Carbamazepine).
-
Buffers:
-
Homogenization Buffer: Ice-cold buffer appropriate for membrane preparation.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
-
Equipment:
-
Dounce homogenizer
-
Centrifuge
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Liquid scintillation counter
-
Scintillation vials and cocktail
-
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and dissect the cerebrocortical tissue in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Determine the protein concentration of the final synaptosomal preparation.
-
-
Competitive Binding Assay:
-
In assay tubes, combine the synaptosomal preparation (e.g., 100-200 µg of protein), a fixed concentration of the radioligand (e.g., [3H]-Lifarizine at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, include a set of tubes with the radioligand and a high concentration of an unlabeled competitor.
-
To determine total binding, include a set of tubes with only the radioligand.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: this compound's interaction with the voltage-gated sodium channel.
References
Lifarizine: A Comparative Analysis of In Vitro and In Vivo Neuroprotective Efficacy
An objective guide for researchers and drug development professionals on the correlation of Lifarizine's efficacy in preclinical models, benchmarked against other neuroprotective agents.
This compound, a voltage-sensitive sodium (Na+) and calcium (Ca2+) channel modulator, has demonstrated neuroprotective properties in various preclinical models of cerebral ischemia. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, juxtaposed with other neuroprotective agents. The data presented herein is collated from key studies to facilitate an objective evaluation for researchers in the field of neuropharmacology and stroke therapy development.
In Vitro Efficacy: Inhibition of Neurotoxicity
This compound's neuroprotective effects at the cellular level have been primarily attributed to its ability to block voltage-gated sodium channels. In vitro studies using rat cortical neurons have shown this compound to be potent in mitigating neurotoxicity induced by veratridine, a sodium channel activator.
A key study demonstrated that this compound inhibited veratridine-induced lactate dehydrogenase (LDH) release, an indicator of cell death, with a half-maximal inhibitory concentration (IC50) of 4 x 10⁻⁷ M.[1] This effect was comparable to that of tetrodotoxin (TTX), a potent sodium channel blocker, which had an IC50 of 3 x 10⁻⁸ M.[1] In contrast, the L-type calcium channel blocker nitrendipine was significantly less effective, with an IC50 of 3 x 10⁻⁵ M, suggesting that the primary in vitro neuroprotective mechanism of this compound is mediated through sodium channel inhibition rather than L-type calcium channel blockade.[1]
Notably, this compound was ineffective against neurotoxicity induced by glutamate or sodium cyanide, insults that are not primarily mediated by the activation of sodium channels.[1] This further supports the specificity of its mechanism of action in vitro.
Comparative In Vitro Efficacy Data
| Compound | Insult | Model | Endpoint | IC50 |
| This compound | Veratridine | Rat Cortical Neurons | LDH Release | 4 x 10⁻⁷ M[1] |
| Tetrodotoxin (TTX) | Veratridine | Rat Cortical Neurons | LDH Release | 3 x 10⁻⁸ M |
| Nitrendipine | Veratridine | Rat Cortical Neurons | LDH Release | 3 x 10⁻⁵ M |
| (+)-MK-801 | Glutamate | Rat Cortical Neurons | LDH Release | 1.4 x 10⁻⁸ M |
| This compound | Glutamate | Rat Cortical Neurons | LDH Release | Ineffective (up to 10⁻⁶ M) |
| This compound | Sodium Cyanide | Rat Cortical Neurons | LDH Release | Ineffective (up to 10⁻⁶ M) |
In Vivo Efficacy: Neuroprotection in Cerebral Ischemia
The in vitro efficacy of this compound as a sodium channel blocker translates to significant neuroprotective effects in in vivo models of focal cerebral ischemia. Studies in mice following middle cerebral artery occlusion (MCAO) have demonstrated this compound's ability to reduce neuronal damage.
Treatment with this compound significantly reduced the ischemia-induced increase in [³H]-PK 11195 binding, a marker for neuronal damage. A dose-dependent neuroprotective effect was observed, with significant protection at doses of 0.1 mg/kg, 0.25 mg/kg, and 0.5 mg/kg administered intraperitoneally. Importantly, the therapeutic window for this compound was notable, as protection was maintained even when the first dose was delayed for up to 4 hours after the ischemic insult.
Comparative In Vivo Efficacy Data
| Compound | Dose | Administration Route | Model | Endpoint | Outcome |
| This compound | 0.5 mg/kg, i.p. | 30 min pre-ischemia & 3x daily for 7 days | Mouse MCAO | [³H]-PK 11195 binding | Significant reduction (P < 0.01) |
| This compound | 0.5 mg/kg, i.p. | 15 min post-ischemia & 3x daily for 7 days | Mouse MCAO | [³H]-PK 11195 binding | Significant reduction (P < 0.001) |
| This compound | 0.1, 0.25, 0.5 mg/kg, i.p. | 15 min post-ischemia & b.i.d. for 7 days | Mouse MCAO | [³H]-PK 11195 binding | Dose-related protection (P < 0.05 to P < 0.01) |
| Tirilazad | 1 mg/kg, i.v. (single dose) | 5 min post-ischemia | Mouse MCAO | Not specified | Significant neuroprotection |
| Tirilazad | Not specified | 4 h post-ischemia | Mouse MCAO | Not specified | No protection |
| Phenytoin | 28 mg/kg, i.v. | 15 min & 24 h post-ischemia | Mouse MCAO | Not specified | Neuroprotective (P < 0.01) |
| Flunarizine | 1 mg/kg | Pre-treatment | Fetal Sheep Ischemia | Neuronal cell damage | Significant reduction |
Correlation of In Vitro and In Vivo Efficacy
The data suggests a strong correlation between the in vitro mechanism and the in vivo efficacy of this compound. Its potent inhibition of sodium channels in cultured neurons appears to be the primary driver of its neuroprotective effects in animal models of stroke. The ineffectiveness of this compound against non-sodium channel-mediated insults in vitro aligns with the understanding that its in vivo benefits are likely derived from mitigating the excessive sodium influx that occurs during cerebral ischemia. This influx is a critical early event in the ischemic cascade, leading to cytotoxic edema and neuronal death.
Experimental Protocols
In Vitro Neurotoxicity Assay
-
Cell Culture: Primary cerebrocortical neurons were cultured from rat embryos.
-
Induction of Neurotoxicity: Neuronal cultures were exposed to veratridine (10⁻⁴ M), sodium glutamate (10⁻³ M), or sodium cyanide (10⁻³ M) for 16 hours.
-
Treatment: this compound and other compounds were added to the culture medium at various concentrations.
-
Endpoint Measurement: Cell viability was assessed by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium. The concentration of the compound required to inhibit the increase in LDH release by 50% (IC50) was calculated.
In Vivo Focal Cerebral Ischemia Model
-
Animal Model: Male mice were used.
-
Induction of Ischemia: Focal cerebral ischemia was induced by occlusion of the left middle cerebral artery (MCAO).
-
Treatment: this compound and other agents were administered intraperitoneally (i.p.) or intravenously (i.v.) at specified doses and time points relative to the ischemic insult.
-
Endpoint Measurement: Neuronal damage was quantified by measuring the binding of [³H]-PK 11195, a ligand that binds to peripheral-type benzodiazepine receptors, which are upregulated in areas of neuronal injury.
Signaling Pathways and Experimental Workflow
Figure 1. Workflows for in vitro and in vivo efficacy testing and the proposed mechanism of this compound.
Conclusion
The available evidence strongly supports a correlation between the in vitro sodium channel blocking activity of this compound and its in vivo neuroprotective efficacy in models of cerebral ischemia. Its potency in vitro is mirrored by its effectiveness in reducing neuronal damage in vivo, even with a clinically relevant therapeutic window. Compared to other agents, this compound's specific mechanism of action provides a clear rationale for its neuroprotective effects. This comparative guide provides a foundation for further research and development of sodium channel modulators as a therapeutic strategy for ischemic stroke.
References
A Comparative Guide to the Cross-Species Neuroprotective Efficacy of Lifarizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Lifarizine, a voltage-dependent sodium channel blocker, with other neuroprotective agents across various preclinical models. The data presented herein is intended to offer an objective overview to inform further research and development in the field of neuroprotection, particularly in the context of ischemic stroke.
Introduction to this compound
This compound (RS-87476) is a neuroprotective agent that has demonstrated efficacy in various preclinical models of cerebral ischemia. Its primary mechanism of action is the blockade of voltage-dependent sodium channels, which plays a crucial role in mitigating the downstream effects of ischemic neuronal injury. This guide will delve into the cross-species validation of this compound's neuroprotective effects and compare its performance with other notable neuroprotective compounds.
Cross-Species Validation of this compound's Neuroprotective Effects
This compound has shown neuroprotective activity in both in vitro and in vivo models, spanning different species.
-
In Vitro Studies (Rat): In primary cultures of rat embryonic cerebrocortical neurons, this compound potently inhibited veratridine-induced neurotoxicity, which is a model for neuronal death involving sodium channel activation.[1] The half-maximal inhibitory concentration (IC50) was determined to be 0.4 µM.[1]
-
In Vivo Studies (Mouse): In a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotection. Treatment with this compound resulted in a dose-dependent reduction in the ischemia-induced increase in [3H]-PK 11195 binding, a marker for neuronal damage.[2][3] Significant protection was observed at doses of 0.1, 0.25, and 0.5 mg/kg.[2]
-
In Vivo Studies (Rat): In a rat model of global cerebral ischemia (two-vessel occlusion with hypotension), this compound treatment significantly reduced neuronal damage in several brain regions, including the anterior cortex, thalamus, posterior cortex, and cerebellum.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and other agents in preclinical models of ischemia.
Table 1: In Vitro Neuroprotection Against Veratridine-Induced Toxicity in Rat Cortical Neurons
| Compound | Mechanism of Action | IC50 (µM) |
| This compound | Sodium Channel Blocker | 0.4 |
| Tetrodotoxin | Sodium Channel Blocker | 0.03 |
| Nitrendipine | L-type Calcium Channel Blocker | 30 |
Data sourced from a study on rat embryonic cerebrocortical neurons.
Table 2: In Vivo Neuroprotection in Mouse Model of Focal Cerebral Ischemia (MCAO)
| Compound | Dose | Efficacy |
| This compound | 0.1 - 0.5 mg/kg | Significant dose-dependent reduction in neuronal damage marker |
| Phenytoin | 28 mg/kg | Significant reduction in neuronal damage marker |
| MK-801 | 0.5 mg/kg | Significant reduction in neuronal damage marker |
| Nimodipine | 0.05 mg/kg | Significant reduction in neuronal damage marker |
Efficacy was assessed by the reduction of [3H]-PK 11195 binding, an indirect marker of neuronal damage. Direct comparison of potency is challenging due to differing mechanisms and optimal dosages.
Table 3: Infarct Volume Reduction in Rodent MCAO Models (Data from Separate Studies)
| Compound | Species | Dose | Infarct Volume Reduction |
| This compound | Rat | 100 µg/kg (i.a.) + 500 µg/kg (i.p.) | Significant reduction in neuronal damage score |
| MK-801 | Rat | 0.5 mg/kg | ~38% (cortical), ~18% (caudate) |
| Phenytoin | Gerbil | 200 mg/kg | 44.4% reduction in neuronal loss in hippocampal CA1 |
Note: Data for each compound is derived from different studies with potentially varying experimental conditions. Therefore, direct comparison of percentages should be interpreted with caution.
Signaling Pathway of this compound's Neuroprotective Action
This compound's neuroprotective effect is primarily attributed to its ability to block voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used preclinical model to simulate focal cerebral ischemia.
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Operating microscope
-
Micro-surgical instruments
-
Nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a blunted tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: The animal (rat or mouse) is anesthetized, and its body temperature is maintained at 37°C. The surgical area on the neck is shaved and disinfected.
-
Vessel Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Artery Ligation: The ECA is ligated distally. A loose ligature is placed around the CCA.
-
Filament Insertion: A small incision is made in the ECA stump. The nylon monofilament is introduced through the incision into the ICA until it occludes the origin of the MCA. The length of insertion is critical and species-dependent (approximately 17-20 mm in rats). Occlusion can be confirmed by a drop in cerebral blood flow using a laser Doppler flowmeter.
-
Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 60-120 minutes) for transient ischemia, or permanently. For reperfusion, the filament is carefully withdrawn.
-
Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia. Post-operative care, including analgesia and hydration, is provided.
-
Outcome Assessment: Neurological deficits are assessed at various time points. After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed for infarct volume analysis, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram outlines a typical workflow for evaluating a neuroprotective agent in a preclinical stroke model.
Conclusion
This compound has demonstrated consistent neuroprotective properties across different species and experimental models of cerebral ischemia. Its mechanism as a sodium channel blocker targets a key initial step in the ischemic cascade. While direct comparative studies with standardized methodologies are still needed for a definitive ranking of neuroprotective agents, the available data suggests that this compound is a potent compound worthy of further investigation. This guide provides a foundational overview to aid researchers in designing and interpreting future studies in the quest for effective stroke therapies.
References
- 1. Actions of the novel neuroprotective agent, this compound (RS-87476), on voltage-dependent sodium currents in the neuroblastoma cell line, N1E-115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lifarizine's Neuroprotective Efficacy: A Statistical Validation in Preclinical Ischemic Stroke Models
An in-depth comparison of Lifarizine's neuroprotective potential against other agents in preclinical trials, supported by experimental data and detailed methodologies.
Introduction
This compound, a voltage-dependent sodium channel blocker, has been investigated for its neuroprotective properties in the context of cerebral ischemia. This guide provides a comprehensive analysis of the statistical validation of this compound's efficacy in preclinical stroke models, comparing its performance with other neuroprotective agents. The data presented is collated from various preclinical studies, offering researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's potential.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective effects of this compound have been primarily evaluated in rodent models of focal cerebral ischemia, most commonly the Middle Cerebral Artery Occlusion (MCAO) model. The primary endpoints in these studies are typically the reduction in infarct volume and the improvement in neurological deficit scores.
In Vivo Neuroprotection: MCAO Models
Table 1: Comparison of Neuroprotective Agents in Preclinical MCAO Models
| Compound | Dosing and Administration | Animal Model | Primary Outcome Measure | Results | Statistical Significance | Reference |
| This compound | 0.5 mg/kg, i.p., 30 min pre-ischemia & t.i.d. for 7 days | Mouse | [3H]-PK 11195 binding (marker of neuronal damage) | Significant reduction in ischemia-induced binding | p < 0.01 | [1] |
| This compound | 0.5 mg/kg, i.p., 15 min post-ischemia & t.i.d. for 7 days | Mouse | [3H]-PK 11195 binding | Significant reduction in ischemia-induced binding | p < 0.001 | [1] |
| This compound | 0.1, 0.25, 0.5 mg/kg, i.p., 15 min post-ischemia & b.i.d. for 7 days | Mouse | [3H]-PK 11195 binding | Dose-related protection | p < 0.05, p < 0.01, p < 0.01 respectively | [1] |
| MK-801 | 0.5 mg/kg, i.p., 30 min pre-ischemia & t.i.d. for 7 days | Mouse | [3H]-PK 11195 binding | Significant neuroprotection | p < 0.001 | [1] |
| Nimodipine | 0.5 mg/kg, 30 min pre-occlusion & t.i.d. for 7 days | Mouse | [3H]-PK 11195 binding | Not protective | - | [1] |
| Nimodipine | 0.05 mg/kg, 15 min post-ischemia & t.i.d. for 7 days | Mouse | [3H]-PK 11195 binding | Significant protection | - | |
| Phenytoin | 28 mg/kg, i.v., 15 min and 24h post-ischemia | Mouse | [3H]-PK 11195 binding | Neuroprotective | p < 0.01 | |
| Tirilazad | 1 mg/kg, i.v., single dose 5 min post-ischemia | Mouse | [3H]-PK 11195 binding | Significant neuroprotection | - |
In Vitro Neuroprotection: Neuronal Culture Models
Table 2: Comparison of Neuroprotective Agents in In Vitro Neurotoxicity Models
| Compound | Insult | Cell Model | Outcome Measure | IC50 | Reference |
| This compound | Veratridine-induced toxicity | Rat embryonic cerebrocortical neurons | Inhibition of LDH release | 4 x 10⁻⁷ M | |
| Tetrodotoxin (TTX) | Veratridine-induced toxicity | Rat embryonic cerebrocortical neurons | Inhibition of LDH release | 3 x 10⁻⁸ M | |
| (+)-MK-801 | Glutamate-induced neurotoxicity | Rat embryonic cerebrocortical neurons | Inhibition of LDH release | 1.4 x 10⁻⁸ M | |
| This compound | Glutamate-induced neurotoxicity | Rat embryonic cerebrocortical neurons | Inhibition of LDH release | Ineffective up to 10⁻⁶ M | |
| (+)-MK-801 | Sodium cyanide-induced neurotoxicity | Rat embryonic cerebrocortical neurons | Inhibition of LDH release | 1.9 x 10⁻⁸ M | |
| This compound | Sodium cyanide-induced neurotoxicity | Rat embryonic cerebrocortical neurons | Inhibition of LDH release | Ineffective up to 10⁻⁶ M |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a widely used preclinical model to mimic focal cerebral ischemia in humans.
Surgical Procedure:
-
Anesthesia: Mice are anesthetized, typically with isoflurane.
-
Incision: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: The ECA is carefully dissected and ligated.
-
Filament Insertion: A silicon-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Duration: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia.
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the MCA territory.
-
Closure: The incision is sutured, and the animal is allowed to recover.
Assessment of Neuroprotection:
-
Infarct Volume Measurement: 24 to 72 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function before and after the ischemic insult. A common scoring system is the Bederson scale or a modified neurological severity score (mNSS).
In Vitro Neurotoxicity Assay
This assay is used to assess the ability of a compound to protect neurons from a toxic insult in a controlled environment.
Procedure:
-
Cell Culture: Primary rat embryonic cerebrocortical neurons are cultured in multi-well plates.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., veratridine, glutamate, sodium cyanide) is added to the culture medium to induce neuronal death.
-
Treatment: The neuroprotective agent being tested (e.g., this compound) is added to the culture medium at various concentrations, either before or concurrently with the neurotoxic agent.
-
Assessment of Cell Viability: After a defined incubation period (e.g., 16 hours), cell viability is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH is an enzyme released from damaged cells.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotoxin-induced LDH release (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preclinical neuroprotection studies.
Caption: Mechanism of action of this compound in neuroprotection.
Statistical Validation
The statistical validation of neuroprotective effects in the cited preclinical studies primarily relies on null hypothesis significance testing. Key statistical parameters reported include:
-
P-values: Used to determine the statistical significance of the observed differences between treatment and control groups. A p-value less than 0.05 is typically considered statistically significant.
-
Analysis of Variance (ANOVA): Often employed to compare the means of more than two groups, followed by post-hoc tests to identify specific group differences.
-
Student's t-test: Used for comparing the means of two groups.
It is important for researchers to consider not only statistical significance but also the effect size, sample size, and the reproducibility of the findings across different studies and models. The use of randomization and blinding in preclinical studies is crucial to minimize bias and increase the validity of the results.
Conclusion
The preclinical data provides statistical evidence for the neuroprotective effects of this compound in models of focal cerebral ischemia. This compound has demonstrated a significant, dose-dependent reduction in neuronal damage when administered both before and after the ischemic insult. When compared to other neuroprotective agents, this compound shows a distinct profile, being effective against sodium channel-mediated toxicity but not against glutamate- or cyanide-induced neurotoxicity in vitro. This suggests a specific mechanism of action primarily through the blockade of voltage-gated sodium channels. Further head-to-head comparative studies with standardized models and a broader range of outcome measures are warranted to fully establish the relative efficacy of this compound in the landscape of potential neuroprotective therapies for ischemic stroke.
References
Safety Operating Guide
Navigating the Disposal of Lifarizine: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For novel or less common substances such as Lifarizine, specific disposal protocols may not be readily available. However, by adhering to established principles of hazardous waste management, researchers can ensure the safe and compliant disposal of this and other laboratory chemicals. The cornerstone of this process is the Safety Data Sheet (SDS), which provides substance-specific guidance for handling and disposal.
I. Pre-Disposal Assessment and Waste Characterization
Before beginning any disposal procedure, it is imperative to characterize the waste. All waste chemicals in a laboratory setting should be treated as hazardous until confirmed otherwise.[1] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3] Additionally, some chemicals are specifically "listed" as hazardous waste.[2][3]
Key Steps:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical. Section 13, "Disposal considerations," provides guidance on proper disposal practices, recycling, or reclamation. Section 2, "Hazard(s) identification," and Section 11, "Toxicological Information," are also crucial for understanding the risks.
-
Determine if the Waste is Hazardous: Based on the SDS and laboratory knowledge, determine if the this compound waste meets the criteria for hazardous waste.
-
Waste Minimization: Before generating waste, consider strategies to minimize the quantity produced. This can include source reduction and careful experimental planning.
II. On-Site Waste Accumulation and Storage
Proper storage of chemical waste is essential to prevent accidents and ensure regulatory compliance. Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) at or near the point of generation.
Operational Protocols:
-
Container Selection: Use containers that are chemically compatible with the waste and have secure, leak-proof closures. The container should not be filled beyond the neck to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, toxic). For mixtures, the percent composition of each component must be identified.
-
Segregation: Incompatible wastes must be segregated to prevent violent reactions or the emission of flammable or poisonous gases. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.
-
Storage Duration: Partially filled, properly labeled containers can remain in an SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.
III. Disposal Procedures
The appropriate disposal route for this compound waste depends on its characteristics as determined from the SDS and institutional guidelines.
Step-by-Step Disposal:
-
Non-Hazardous Waste: If this compound waste is determined to be non-hazardous, it may be permissible to dispose of it via the sanitary sewer or in the regular trash. However, this should only be done with explicit confirmation from your institution's Environmental Health and Safety (EHS) department.
-
Hazardous Waste:
-
Aqueous Solutions: Some aqueous solutions may be suitable for drain disposal after pH neutralization (to between 5.0 and 12.5). However, highly concentrated solutions should be collected for pickup by EHS.
-
Solid Waste: Solid forms of chemical waste should not be disposed of in the normal trash unless confirmed to be non-hazardous.
-
Professional Disposal: For all hazardous chemical waste, arrange for professional disposal through your institution's EHS department or a licensed waste disposal service. These services are equipped to handle, transport, and dispose of hazardous materials in compliance with all regulations.
-
-
Empty Containers: An empty container that held a hazardous substance must be properly managed. For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. For other hazardous wastes, once the container is empty and any residue is removed, the labels should be defaced before disposal as regular trash.
IV. Data Management for Chemical Waste
Maintaining accurate records of chemical waste is crucial for safety, compliance, and inventory management. The following table provides a template for tracking this compound waste.
| Waste Stream ID | Chemical Name (and concentration) | Quantity (mass/volume) | Hazard Classification | Generation Date | Disposal Date | Disposal Method |
| LFZ-SOL-001 | This compound in Ethanol (10 mg/mL) | 500 mL | Flammable, Toxic | 2025-11-28 | EHS Pickup | |
| LFZ-AQ-001 | Aqueous this compound solution (pH 8.5) | 1 L | Non-Hazardous | 2025-11-28 | 2025-11-28 | Sewer Disposal |
| LFZ-SOLID-001 | Solid this compound | 10 g | Toxic | 2025-11-28 | EHS Pickup |
V. Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
